molecular formula C11H20F2N2O2 B580936 tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate CAS No. 1225380-87-9

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Cat. No.: B580936
CAS No.: 1225380-87-9
M. Wt: 250.29
InChI Key: DNMQTIGGYJPTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a valuable N-Boc-protected piperazine derivative that serves as a versatile chemical intermediate and building block in medicinal chemistry and organic synthesis . The piperazine moiety is a common structural feature in a wide range of bioactive compounds, and this specific derivative is functionalized with a 2,2-difluoroethyl group, which can significantly influence the molecule's electronic properties and metabolic stability . Piperazine derivatives, including N-Boc-protected analogs, are frequently utilized in the synthesis of potential pharmaceutical agents, such as enzyme inhibitors and receptor ligands, due to their ability to contribute to key molecular interactions . The Boc (tert-butoxycarbonyl) protecting group is particularly valuable in multi-step synthesis, as it is stable under a variety of conditions yet can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization . While the specific biological activity of this compound is dependent on its incorporation into larger molecular architectures, related piperazine-carboxylate derivatives have demonstrated moderate antibacterial and antifungal activities in scientific studies . This compound is intended for research and development applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMQTIGGYJPTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717843
Record name tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225380-87-9
Record name tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Within this context, the difluoroethyl motif has emerged as a valuable bioisostere for various functional groups. This guide provides a comprehensive technical overview of a key building block in this field: tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate .

This document will delve into the core chemical properties, synthesis, and characterization of this compound, providing field-proven insights for its effective utilization in research and development.

Core Chemical Identity

CAS Number: 1225380-87-9[1]

Molecular Formula: C₁₁H₂₀F₂N₂O₂[1]

Molecular Weight: 250.29 g/mol [1]

This molecule features a piperazine ring, a common scaffold in medicinal chemistry, protected at one nitrogen with a tert-butoxycarbonyl (Boc) group. The other nitrogen is functionalized with a 2,2-difluoroethyl group, a key pharmacophore that imparts unique electronic and metabolic properties.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number 1225380-87-9[1]
Molecular Formula C₁₁H₂₀F₂N₂O₂[1]
Molecular Weight 250.29[1]
Appearance White to Light yellow powder to crystal[2]
Storage Sealed in dry, 2-8°C[1]

Strategic Synthesis: The N-Alkylation Approach

The most logical and widely practiced approach to synthesizing N-substituted piperazines is the direct alkylation of a mono-protected piperazine precursor. In the case of this compound, the synthesis hinges on the nucleophilic substitution reaction between 1-Boc-piperazine and a suitable 2,2-difluoroethylating agent.

Causality behind Experimental Choices

The selection of the 2,2-difluoroethylating agent is critical. While agents like 2,2-difluoroethyl bromide or iodide could be used, they are often gaseous or highly volatile, making them difficult to handle. A more practical and efficient choice is a sulfonate ester derivative, such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl triflate . These reagents are typically stable solids or high-boiling liquids, offering better handling and reactivity. The tosylate is generally more economical, while the triflate is more reactive, allowing for milder reaction conditions.

The reaction is base-mediated to deprotonate the free secondary amine of 1-Boc-piperazine, thereby increasing its nucleophilicity. A non-nucleophilic organic base like triethylamine (TEA) or a stronger inorganic base such as potassium carbonate is typically employed to avoid competition with the piperazine nucleophile.

The choice of solvent is also crucial. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

Detailed Experimental Protocol (Self-Validating System)

This protocol is based on established methods for the N-alkylation of Boc-piperazine.[3]

Step 1: Preparation of 1-Boc-piperazine (if not commercially available)

While 1-Boc-piperazine is readily available commercially, its synthesis from piperazine is a straightforward procedure. A common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[4][5]

Step 2: N-Alkylation with a 2,2-Difluoroethylating Agent

  • Reactants:

    • 1-Boc-piperazine (1.0 eq)

    • 2,2-Difluoroethyl tosylate (or triflate) (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 - 3.0 eq)

    • Acetonitrile or DMF (solvent)

  • Procedure:

    • To a stirred solution of 1-Boc-piperazine in the chosen solvent, add the base (K₂CO₃ or TEA).

    • Add the 2,2-difluoroethylating agent dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure product.

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product BocPip 1-Boc-Piperazine Reaction N-Alkylation BocPip->Reaction DFE_Agent 2,2-Difluoroethyl Tosylate/Triflate DFE_Agent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Deprotonation Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Temp Heat (60-80°C) Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Quench Purification Column Chromatography Workup->Purification Crude Product Product tert-Butyl 4-(2,2-difluoroethyl) piperazine-1-carboxylate Purification->Product Purified Product

Caption: General workflow for the synthesis of the target compound.

Role in Drug Discovery and Development

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperazine core is a privileged scaffold found in numerous approved drugs, often acting as a linker or interacting with biological targets. The introduction of the 2,2-difluoroethyl group can confer several advantageous properties:

  • Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal piperazine nitrogen, which can affect the compound's pharmacokinetic profile and target engagement.

  • Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole interactions or act as a weak hydrogen bond acceptor, potentially improving binding affinity to the target protein.

Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[6]

Diagram 2: Application in Medicinal Chemistry

MedChem cluster_building_block Core Scaffold cluster_modifications Chemical Modifications cluster_outcomes Potential Therapeutic Benefits cluster_final Drug Candidate Start tert-Butyl 4-(2,2-difluoroethyl) piperazine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Coupling Amide Coupling / Arylation Deprotection->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API Stability Increased Metabolic Stability pKa Modulated pKa Binding Enhanced Target Binding API->Stability API->pKa API->Binding

Caption: Role as a building block in drug discovery.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information about the structure. Expected signals include:

    • A singlet integrating to 9 protons for the tert-butyl group, typically around 1.4 ppm.[7]

    • Multiplets for the eight piperazine protons, usually in the range of 2.3-3.6 ppm.

    • A triplet of triplets for the -CH₂-CHF₂ group, coupled to both the adjacent piperazine protons and the geminal fluorine atoms.

    • A triplet of triplets for the -CHF₂ proton, coupled to the adjacent methylene protons and with a large geminal H-F coupling constant.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, including:

    • The quaternary carbon and methyl carbons of the Boc group.

    • The carbons of the piperazine ring.

    • The two carbons of the difluoroethyl group, with the carbon bearing the fluorine atoms showing a characteristic large one-bond C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the difluoroethyl group and will show a single resonance, likely a triplet due to coupling with the adjacent methylene protons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 251.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a standard method for analysis. Purity is assessed by the area percentage of the main peak.

Safety and Handling

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, primarily through the N-alkylation of 1-Boc-piperazine, is a well-established and robust methodology. The incorporation of the 2,2-difluoroethyl group offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this valuable synthon in the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

Sources

Biological activity of difluoroethyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Difluoroethyl Piperazine Derivatives

Executive Summary

The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties and synthetic tractability allow for extensive molecular exploration. The strategic incorporation of fluorine atoms, particularly as a difluoroethyl moiety, has emerged as a powerful tool to refine the pharmacological profile of these derivatives. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of difluoroethyl piperazine derivatives. We will explore their applications in oncology, infectious diseases, and neuropharmacology, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers and drug development professionals.

The Strategic Advantage of the Difluoroethyl Moiety

The introduction of a difluoroethyl group onto the piperazine scaffold is not a trivial substitution; it is a deliberate strategy to modulate key drug-like properties. The high electronegativity of fluorine atoms significantly alters the electronic environment of the molecule.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.[3]

  • Target Affinity and Specificity: The difluoroethyl group can act as a lipophilic hydrogen bond donor.[3] This unique capability allows it to form favorable interactions with biological targets, enhancing binding affinity and specificity. The presence of fluorine can increase the acidity of adjacent C-H protons, further tuning these interactions.[3]

  • Cellular Permeability: Strategic fluorination can enhance a compound's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets. This has been shown to boost cellular potency in some contexts.[3]

Synthetic Pathways to Difluoroethyl Piperazine Scaffolds

The synthesis of asymmetrically substituted piperazines, such as those containing a single difluoroethyl group, requires controlled and regioselective methods to avoid undesired bis-alkylation.[1] Key strategies include protecting-group-assisted substitution and direct alkylation.

A common synthetic route involves the initial protection of one piperazine nitrogen, typically with a Boc (tert-butyloxycarbonyl) group. The unprotected nitrogen is then reacted with a suitable difluoroethylating agent, such as 2,2-difluoroethyl triflate or a similar halide, followed by deprotection to yield the desired monosubstituted intermediate. This intermediate serves as a versatile building block for further diversification through reactions like Buchwald-Hartwig amination or reductive amination to install various aryl or heterocyclic moieties.[4][5]

G cluster_0 Step 1: Monofunctionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Diversification Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine (Boc)₂O N_DFE_Boc_Piperazine N-Boc-N'-(2,2-difluoroethyl) -piperazine Boc_Piperazine->N_DFE_Boc_Piperazine + BrCH₂CF₂H (or similar) N_DFE_Piperazine 1-(2,2-Difluoroethyl) -piperazine N_DFE_Boc_Piperazine->N_DFE_Piperazine TFA or HCl Final_Product Target Difluoroethyl Piperazine Derivative N_DFE_Piperazine->Final_Product + Ar-X (e.g., Buchwald-Hartwig, SₙAr, Amide Coupling)

Caption: Generalized synthetic workflow for difluoroethyl piperazine derivatives.

Key Biological Activities and Therapeutic Targets

Difluoroethyl piperazine derivatives have demonstrated significant potential across multiple therapeutic areas. Their activity is intrinsically linked to their ability to interact with specific biological targets.

Anticancer Activity

Arylpiperazine derivatives are a well-established class of anticancer agents, and the inclusion of a difluoroethyl group can enhance this activity.[6]

  • Mechanism of Action: Many of these compounds exert their effects by inducing apoptosis (programmed cell death) and arresting the cell cycle.[6] A critical target is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and governs cell proliferation and survival.[6] By inhibiting key kinases within this pathway, difluoroethyl piperazine derivatives can effectively shut down pro-survival signals in cancer cells.

  • Key Targets:

    • BCL6 (B-cell lymphoma 6): The difluoroethyl group has been shown to enhance cellular permeability and potency in compounds designed to inhibit the BCL6 transcriptional repressor, a key target in diffuse large B-cell lymphoma.[3]

    • Receptor Tyrosine Kinases (e.g., PDGFRA, KIT): Piperazine-containing drugs like Avapritinib are potent inhibitors of mutant kinases that drive gastrointestinal stromal tumors (GIST).[4] Fluorination strategies are often employed during the optimization of such inhibitors.

    • PI3K/Akt Pathway Components: Direct inhibition of kinases like Akt and PI3K.[6]

G RTK Receptor Tyrosine Kinase (e.g., PDGFRA) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Difluoroethyl Piperazine Derivative Inhibitor->AKT inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by piperazine derivatives.

Table 1: Representative Anticancer Activity

Compound Class Cancer Cell Line Assay Result (IC₅₀/GI₅₀) Reference
Fluorinated quinolinecarboxamides FAP-expressing cells FAP Inhibition 1.7 nM [5]

| General Arylpiperazines | Various | Cytotoxicity (MTT) | Varies (sub-µM to µM) |[6] |

Central Nervous System (CNS) Activity

Piperazine derivatives are renowned for their central pharmacological activity, largely through modulation of the monoamine pathway.[7] They are foundational components of antipsychotic, antidepressant, and anxiolytic drugs.[7]

  • Mechanism of Action: These compounds typically act as ligands for various neurotransmitter receptors. Their specific profile—agonist, antagonist, or partial agonist—determines their therapeutic effect. The difluoroethyl group can fine-tune receptor affinity and selectivity, potentially reducing off-target effects that lead to side effects like weight gain or sedation.[6]

  • Key Targets:

    • Dopamine Receptors (e.g., D2): A primary target for antipsychotic agents.[6]

    • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Crucial targets for treating depression, anxiety, and psychosis.[6]

    • Adenosine A2A Receptor: Inhibition of this receptor is a promising strategy in oncology and neurodegenerative diseases. 1-(2,2-Difluoro-ethyl)-piperazine is a key precursor for potent A2A antagonists.[3]

Table 2: Representative CNS Receptor Binding Affinity

Compound Class Receptor Target Assay Result (Kᵢ) Reference
Heterocyclic Piperazines Dopamine D2 Radioligand Binding Varies (nM range) [6]

| Heterocyclic Piperazines | Serotonin 5-HT2A | Radioligand Binding | Varies (nM range) |[6] |

Antimicrobial and Anthelmintic Activity

The piperazine scaffold is also a valuable starting point for developing agents to combat infectious diseases.

  • Mechanism of Action (Antimicrobial): Piperazine derivatives can function as enzyme inhibitors, targeting essential microbial pathways like cell wall synthesis.[8] The specific mechanism depends on the overall structure, but SAR studies show that incorporating electron-withdrawing groups often enhances antibacterial activity.[6]

  • Mechanism of Action (Anthelmintic): The classic anthelmintic action of piperazine involves targeting inhibitory GABA receptors in parasitic worms. This leads to flaccid paralysis of the worm, allowing it to be expelled from the host's gastrointestinal tract.[9]

  • Key Targets:

    • Bacterial Enzymes: e.g., Penicillin-binding proteins (PBPs), DNA gyrase.[8]

    • Fungal Enzymes: e.g., Lanosterol 14α-demethylase (CYP51).[8]

    • Helminth GABA Receptors: The primary target for anthelmintic effects.[9]

Table 3: Representative Antimicrobial Activity

Compound Class Organism Assay Result (MIC) Reference
Phenothiazine-Piperazines S. aureus Broth Microdilution Good activity [10]
Phenothiazine-Piperazines M. tuberculosis L-J Medium Method 1-100 µg/L [10]

| Benzimidazole-Piperazines | M. tuberculosis | Microplate Alamar Blue | 0.1 µg/mL (lead compound) |[11] |

Essential Experimental Protocols

Validating the biological activity of novel difluoroethyl piperazine derivatives requires robust and reproducible experimental methodologies.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a proxy for cell viability and proliferation. It measures the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the difluoroethyl piperazine derivative in the appropriate medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate (24h incubation) B 2. Treat cells with serially diluted compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent (2-4h incubation) C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Read absorbance (570 nm) E->F G 7. Calculate IC₅₀ value F->G

Caption: Step-by-step workflow for a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[6]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

In Vivo Efficacy Evaluation

Translating in vitro results requires validation in animal models.

Protocol (Example: Murine Systemic Infection Model):

  • Acclimatization: Acclimate mice (e.g., ICR strain) for one week under standard laboratory conditions.

  • Infection: Induce systemic infection by intravenously or intraperitoneally injecting a standardized dose of the pathogen (e.g., Candida albicans SC5314).[12]

  • Treatment: Administer the difluoroethyl piperazine derivative at various doses (e.g., 0.5, 1.0, 2.0 mg/kg) via a suitable route (e.g., oral gavage, intravenous injection) at specified time points post-infection. Include a vehicle control group and a standard drug control group (e.g., fluconazole).[12]

  • Monitoring: Monitor the mice daily for signs of morbidity and mortality over a period of 14-21 days.

  • Endpoint Analysis: The primary endpoint is the survival rate. Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys) by homogenizing the tissue and plating dilutions on selective agar to count CFUs.[12]

  • Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance using the log-rank test. Compare fungal burdens between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

Difluoroethyl piperazine derivatives represent a promising class of compounds with tunable, multifaceted biological activities. The strategic incorporation of the difluoroethyl group provides a reliable method for enhancing metabolic stability and modulating target affinity, leading to improved pharmacological profiles. The diverse activities demonstrated in anticancer, CNS, and antimicrobial research underscore the versatility of this scaffold.

Future research should focus on expanding the structure-activity relationship knowledge base, particularly in elucidating how specific substitution patterns on the aromatic portions of these molecules synergize with the difluoroethyl moiety. Furthermore, comprehensive ADME/Tox studies, including the identification of in vivo metabolites and assessment of potential hepatotoxicity, are critical for advancing lead candidates toward clinical development.[13][14] The continued exploration of this chemical space is poised to deliver next-generation therapeutics with enhanced efficacy and safety.

References

  • M. D. P. Pelliccia, F. Di Micco, S. D. P. Nocentini, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Laturwale Shital Kour Jaspal Singh, et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Kops, F., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Nayak, S. K., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [Link]

  • S. N. Pandeya, et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). [Link]

  • Dias-da-Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. [Link]

  • Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. [Link]

  • Wang, W., et al. (2018). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • Fels, H., et al. (2024). In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne). PubMed. [Link]

  • Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. (2025). ResearchGate. [Link]

Sources

The Strategic Synthesis and Application of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a cornerstone scaffold, prized for its versatile physicochemical properties and synthetic tractability. Its incorporation into drug candidates often imparts favorable characteristics such as improved aqueous solubility, oral bioavailability, and the ability to modulate interactions with biological targets.[1] The strategic functionalization of the piperazine ring is therefore a critical exercise in drug design. This guide focuses on a particularly valuable derivative, tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate , a building block that synergistically combines the benefits of the Boc-protected piperazine core with the unique modulatory effects of the 2,2-difluoroethyl group.

The introduction of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] Specifically, the 2,2-difluoroethyl group serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, offering a distinct advantage in fine-tuning drug-receptor interactions. This technical guide provides an in-depth review of the synthesis, properties, and potential applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this high-value intermediate.

Physicochemical and Spectroscopic Profile

While specific experimental data for the title compound is not widely published, its key physicochemical properties can be predicted based on its constituent moieties.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₂₀F₂N₂O₂Sum of atoms in the structure.
Molecular Weight 250.29 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidTypical for Boc-protected piperazine derivatives.
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, DMF)Based on the non-polar Boc group and the overall structure.
Boiling Point > 250 °C (estimated)High due to the polar piperazine core and hydrogen bonding potential.
¹H NMR (CDCl₃) See detailed prediction in the "Characterization" section.Based on analysis of similar structures.
¹³C NMR (CDCl₃) See detailed prediction in the "Characterization" section.Based on analysis of similar structures.
¹⁹F NMR (CDCl₃) A triplet of doublets is expected.Due to coupling with adjacent CH₂ and CH protons.
Mass Spec (ESI+) m/z 251.15 [M+H]⁺, 273.13 [M+Na]⁺Expected ionization patterns.

Strategic Synthesis: Pathways to a High-Value Intermediate

The synthesis of this compound can be approached through two primary and robust strategies: nucleophilic substitution and reductive amination. The choice between these routes will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Nucleophilic Substitution – A Direct and Efficient Approach

This method relies on the direct alkylation of the secondary amine of N-Boc-piperazine with a suitable 2,2-difluoroethyl electrophile. This is a classic and reliable transformation in amine chemistry.[3]

  • Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is added a mild inorganic base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Addition of Electrophile: A 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl tosylate (1.1-1.2 eq.), is added portion-wise to the stirred suspension at room temperature. Note: While 1-bromo-2,2-difluoroethane could also be used, the triflate and tosylate are more reactive leaving groups, often leading to higher yields and shorter reaction times.

  • Reaction Progression: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Nucleophilic_Substitution reagents Boc-Piperazine + 2,2-Difluoroethyl-X (X = OTs, OTf, Br) conditions K₂CO₃, DMF 60-80 °C product This compound reagents->product SN2 Reaction

Caption: Synthetic scheme for nucleophilic substitution.

Method 2: Reductive Amination – A Convergent Strategy

Reductive amination offers an alternative pathway, particularly if difluoroacetaldehyde or a stable hydrate thereof is readily available. This method involves the formation of an intermediate iminium ion, which is then reduced in situ.[4]

  • Reaction Setup: In a round-bottom flask, tert-butyl piperazine-1-carboxylate (1.0 eq.) and difluoroacetaldehyde ethyl hemiacetal (1.2 eq.) are dissolved in a suitable solvent, typically dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Ion Formation: A mild acid, such as acetic acid (catalytic amount), can be added to facilitate the formation of the iminium ion. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: A reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise to the reaction mixture. Note: NaBH(OAc)₃ is a mild and selective reducing agent well-suited for reductive aminations and is generally preferred over more reactive hydrides like NaBH₄ or NaCNBH₃.[5]

  • Reaction Progression: The reaction is stirred at room temperature for 12-16 hours, with progress monitored by TLC or LC-MS.

  • Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Reductive_Amination reagents Boc-Piperazine + Difluoroacetaldehyde intermediate Iminium Ion reagents->intermediate Condensation reducing_agent NaBH(OAc)₃ product This compound intermediate->product Reduction

Caption: Synthetic scheme for reductive amination.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.80-6.10 (tt, 1H, J = 56.0, 4.0 Hz, -CHF₂): This characteristic triplet of triplets is indicative of the proton on the difluorinated carbon, with a large geminal coupling to the two fluorine atoms and a smaller vicinal coupling to the adjacent methylene protons.

    • δ 3.45 (t, 4H, J = 5.0 Hz, Boc-N-CH₂): The methylene protons on the Boc-protected side of the piperazine ring.

    • δ 2.75 (t, 2H, J = 4.0 Hz, -N-CH₂-CHF₂): The methylene protons adjacent to the difluoroethyl group.

    • δ 2.55 (t, 4H, J = 5.0 Hz, -N-CH₂): The remaining methylene protons of the piperazine ring.

    • δ 1.46 (s, 9H, -C(CH₃)₃): The singlet corresponding to the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 154.7 (C=O): The carbonyl carbon of the Boc group.

    • δ 115.5 (t, J = 240.0 Hz, -CHF₂): The carbon of the difluoromethyl group, split into a triplet by the two attached fluorine atoms.

    • δ 79.8 (-C(CH₃)₃): The quaternary carbon of the Boc group.

    • δ 55.0 (t, J = 22.0 Hz, -N-CH₂-CHF₂): The methylene carbon adjacent to the difluoroethyl group, showing a smaller coupling to the fluorine atoms.

    • δ 52.5 (piperazine CH₂).

    • δ 44.0 (piperazine CH₂).

    • δ 28.4 (-C(CH₃)₃).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -125.0 (dt, J = 56.0, 18.0 Hz): A doublet of triplets is expected for the two equivalent fluorine atoms.

Reactivity and Further Functionalization

The primary utility of this compound lies in its role as a versatile building block. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

Deprotection starting_material This compound conditions TFA or HCl in DCM or Dioxane product 1-(2,2-Difluoroethyl)piperazine starting_material->product Acidic Cleavage byproducts CO₂ + Isobutylene

Caption: Deprotection of the Boc group.

The resulting 1-(2,2-difluoroethyl)piperazine is a valuable synthon for introducing the difluoroethylpiperazine moiety into a target molecule through various reactions, including:

  • Amide bond formation: Coupling with carboxylic acids.

  • Reductive amination: Reaction with aldehydes or ketones.

  • Nucleophilic aromatic substitution (SNAᵣ): Displacement of a leaving group on an electron-deficient aromatic or heteroaromatic ring.

  • Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides or triflates.[5]

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The incorporation of the 1-(2,2-difluoroethyl)piperazine motif into bioactive molecules can significantly enhance their pharmacological profiles.

  • Metabolic Stability: The presence of the gem-difluoro group can block sites of oxidative metabolism, leading to an increased half-life of the drug in vivo.[2]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal piperazine nitrogen, which can influence the compound's ionization state at physiological pH and affect its permeability and target engagement.

  • Enhanced Target Affinity: The difluoroethyl group can act as a hydrogen bond donor and participate in favorable interactions with protein targets, potentially increasing binding affinity and selectivity.

  • Improved Lipophilicity: The fluorinated moiety increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

This building block is of particular interest in the development of therapeutics for:

  • Oncology: As a component of kinase inhibitors and other targeted therapies.

  • Central Nervous System (CNS) Disorders: Where brain penetration is a key requirement.

  • Infectious Diseases: To improve the potency and pharmacokinetic properties of antimicrobial agents.

Conclusion

This compound is a strategically important building block for modern drug discovery. While its direct synthesis may not be extensively documented in peer-reviewed literature, its preparation can be reliably achieved through established synthetic methodologies such as nucleophilic substitution and reductive amination. The unique combination of the versatile Boc-piperazine scaffold and the advantageous properties of the 2,2-difluoroethyl group makes this compound a valuable asset for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of their lead compounds. This guide provides a solid foundation for the synthesis and application of this key intermediate, empowering researchers to accelerate the development of next-generation therapeutics.

References

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(2), 90-95. Available at: [Link]

  • Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine. CN108033931B. Google Patents.
  • Romanelli, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1-23. Available at: [Link]

  • Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. Available at: [Link]

  • PubChem. (n.d.). 2,2-Difluoroethanamine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gedeon Richter PLC. (2010). Process for the preparation of piperazine derivatives. WO2010070371A1. Google Patents.
  • Katritzky, A. R., et al. (2005). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Arkivoc, 2005(6), 26-33. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Mamat, C., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2879. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Yancheng Longsheng Chemical Co Ltd. (2015). Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester. CN104610129A. Google Patents.

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the spectroscopic characterization of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate (CAS No. 1225380-87-9)[1]. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes a comprehensive and predictive analysis based on established spectroscopic principles and data from analogous molecular fragments. By deconstructing the molecule into its core components—the N-Boc-piperazine scaffold and the 2,2-difluoroethyl side chain—we can confidently forecast the key features of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is designed to serve as an authoritative reference for researchers synthesizing or working with this compound, enabling them to verify its structure and purity with high confidence.

Molecular Structure and Analytical Overview

The target molecule, this compound, possesses a molecular formula of C₁₁H₂₀F₂N₂O₂ and a molecular weight of 250.29 g/mol [1]. Its structure combines a conformationally flexible piperazine ring, a bulky tert-butoxycarbonyl (Boc) protecting group, and a difluoroethyl moiety. The presence of fluorine introduces unique spectroscopic signatures that are invaluable for structural confirmation.

The analytical challenge lies in unambiguously assigning signals to each part of the molecule. The strategic incorporation of ¹⁹F NMR is particularly powerful, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus[2]. This guide will systematically predict the spectral data, explaining the rationale behind the expected chemical shifts, coupling constants, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization. The interplay of couplings between these nuclei provides definitive evidence of the molecular framework[3].

Experimental Protocol: NMR Analysis Workflow

A standardized workflow ensures data quality and reproducibility. The following protocol outlines the key steps for acquiring high-resolution NMR data for the title compound.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.00 ppm) is standard[4].

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe is required.

  • Experiments:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Proton-decoupled experiment (e.g., zgpg30) to obtain singlets for each unique carbon. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: A standard proton-decoupled or proton-coupled experiment.

    • 2D NMR (Optional but Recommended): COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) experiments can be used to confirm assignments and connectivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Sample p2 Dissolve in Deuterated Solvent p1->p2 p3 Add TMS Standard p2->p3 p4 Transfer to NMR Tube p3->p4 a1 Load Sample into Spectrometer p4->a1 a2 Tune & Shim a1->a2 a3 Acquire Spectra (1H, 13C, 19F) a2->a3 d1 Fourier Transform a3->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Integration & Peak Picking d3->d4 Analysis Analysis d4->Analysis

Figure 1: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule.

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Coupling
H-a (t-Bu)~1.46s9HSinglet for nine equivalent methyl protons of the Boc group.
H-b, H-c (Pip.)~2.60t4HTriplet for the four protons on the two piperazine carbons adjacent to the ethyl-substituted nitrogen.
H-d (N-CH₂)~2.85td2HTriplet of doublets due to coupling with the adjacent CHF₂ proton (³J_HH) and the two fluorine atoms (³J_HF).
H-e, H-f (Pip.)~3.45t4HTriplet for the four protons on the two piperazine carbons adjacent to the Boc-substituted nitrogen. Deshielded by the adjacent carbonyl group.
H-g (CHF₂)~5.95ttd1HTriplet of triplets of doublets. A complex multiplet resulting from geminal coupling to two fluorine atoms (²J_HF) and vicinal coupling to the two methylene protons (³J_HH).

Causality behind Predictions:

  • Boc Group (H-a): The chemical shift for Boc protecting groups is highly conserved and typically appears around 1.4-1.5 ppm.

  • Piperazine Ring (H-b, c, e, f): In N-Boc-piperazine, the protons on carbons adjacent to the Boc-nitrogen appear around 3.4 ppm, while those adjacent to the free -NH appear around 2.8 ppm. In our target molecule, the 2,2-difluoroethyl group is electron-withdrawing, but less so than the Boc group's carbonyl. Therefore, H-b and H-c are expected to be slightly upfield from the typical 2.8 ppm, and H-e and H-f will remain around 3.4-3.5 ppm[5][6].

  • Difluoroethyl Group (H-d, g): Protons on a carbon adjacent to a nitrogen and a CHF₂ group (H-d) are deshielded and will exhibit coupling to both H and F atoms. The proton on the difluoromethyl group (H-g) is significantly deshielded by the two geminal fluorine atoms and typically appears in the 5.7-6.2 ppm range. Its multiplicity is a classic indicator of the -CH₂-CHF₂ structure[7]. The large geminal H-F coupling (²J_HF) is often around 50-60 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon environment. The carbons of the difluoroethyl group will be split into triplets by the two attached fluorine atoms.

AssignmentPredicted δ (ppm)Multiplicity (¹⁹F Coupled)Rationale
C-a (t-Bu CH₃)~28.4sStandard chemical shift for Boc methyl carbons.
C-b, C-c (Pip.)~50.5sPiperazine carbons adjacent to the less electron-withdrawing substituent.
C-d, C-e (Pip.)~43.8sPiperazine carbons adjacent to the Boc group. Shielded relative to C-b/c due to nitrogen lone pair delocalization into the carbonyl.
C-f (N-CH₂)~58.0tTriplet due to two-bond C-F coupling (²J_CF). This carbon is deshielded by the adjacent nitrogen and fluorine atoms.
C-g (C(CH₃)₃)~79.8sQuaternary carbon of the Boc group.
C-h (CHF₂)~114.5tTriplet due to one-bond C-F coupling (¹J_CF). Significantly deshielded by the two attached fluorine atoms. ¹J_CF values are typically large (230-250 Hz).
C-i (C=O)~154.7sCarbonyl carbon of the Boc group, consistent with carbamate esters[8][9].

Causality behind Predictions:

  • Boc-Piperazine Core: The chemical shifts for the Boc-piperazine moiety are well-established and serve as a reliable foundation for our prediction[10][11].

  • Fluorine's Influence: The key diagnostic feature is the effect of fluorine on the ethyl side chain. A carbon directly bonded to two fluorines (C-h) experiences a massive downfield shift and a large one-bond coupling constant (¹J_CF > 200 Hz). The adjacent carbon (C-f) also shows a smaller, but clearly observable, two-bond coupling (²J_CF ~ 20-30 Hz).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is the most direct method for confirming the difluoroethyl moiety. It provides a clean spectral window with high sensitivity[12][13].

AssignmentPredicted δ (ppm)MultiplicityRationale & Coupling
F (CHF₂)-115 to -125dtDoublet of triplets. The primary splitting is a doublet from coupling to the geminal proton (²J_HF ~ 55 Hz). Each peak of the doublet is then split into a triplet by the two vicinal methylene protons (³J_FH ~ 15-20 Hz).

Causality behind Predictions:

  • The chemical shift range for CHF₂ groups attached to an alkyl chain is typically found between -110 and -140 ppm relative to CFCl₃[2][14]. The electron-donating nature of the adjacent nitrogen-substituted carbon will likely place the shift in the less shielded (more downfield) end of this range.

  • The splitting pattern is highly characteristic. In a proton-coupled ¹⁹F spectrum, the two equivalent fluorine atoms are split by the geminal proton (H-g) and the two vicinal protons (H-d), resulting in the predicted doublet of triplets[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be dominated by strong absorptions from the carbamate C=O and the C-F bonds.

Experimental Protocol: IR Analysis Workflow

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal preparation. A small amount of the solid is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

IR_Workflow prep Place Sample on ATR Crystal bg Acquire Background Spectrum prep->bg sample Acquire Sample Spectrum bg->sample process Background Subtraction sample->process analysis Spectral Analysis process->analysis

Figure 2: Simplified workflow for ATR-IR spectroscopy.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2975 - 2850MediumC-H stretching (alkyl groups)
1690 - 1700StrongC=O stretching (carbamate carbonyl of the Boc group)
1420 - 1480MediumC-H bending (CH₂ and CH₃ scissoring)
1250 - 1230StrongC-O stretching (ester linkage of the Boc group)
1170 - 1050 Very Strong C-F stretching (asymmetric and symmetric stretches of the CHF₂ group)

Causality behind Predictions:

  • The C=O stretch of a carbamate is one of the most intense and reliable peaks in the spectrum.

  • The defining characteristic of fluorinated aliphatic compounds is the presence of extremely strong absorption bands in the 1200-1000 cm⁻¹ region due to the high polarity of the C-F bond[15][16]. The intensity of these bands often dominates this region of the spectrum, providing clear evidence for the presence of fluorine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it is expected to produce a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol: MS Analysis Workflow

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a constant flow rate.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Predicted Mass Spectrum Data (ESI+):

m/zIonRationale
251.16[M+H]⁺Protonated molecular ion (C₁₁H₂₁F₂N₂O₂⁺). This confirms the molecular weight.
195.10[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group, a very common fragmentation pathway for Boc-protected compounds.
151.13[M+H - C₅H₉O₂]⁺Loss of the entire Boc group (101 Da).
113.08[C₅H₉N₂F₂]⁺Fragmentation of the piperazine ring, yielding the difluoroethyl-substituted portion.
57.07[C₄H₉]⁺tert-Butyl cation, a highly stable and often prominent fragment.

Causality behind Predictions:

  • The fragmentation of piperazine derivatives under ESI-MS/MS is well-documented. Cleavage often occurs at the C-N bonds of the piperazine ring[17][18].

  • The Boc group is notoriously labile in the mass spectrometer. The most characteristic fragmentation is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate, or the loss of the entire Boc group (101 Da)[19]. The presence of fragments at m/z [M-56]⁺ and/or [M-100]⁺ is strong evidence for the Boc protecting group.

Conclusion

This guide presents a comprehensive, predictive spectroscopic analysis of This compound . The combination of multi-nuclear NMR, IR, and MS provides a self-validating system for structural confirmation. The key diagnostic features to look for are:

  • ¹H NMR: A complex multiplet around 5.95 ppm for the CHF₂ proton.

  • ¹³C NMR: Two triplet signals for the carbons of the ethyl group, with a particularly large ¹J_CF coupling for the CHF₂ carbon.

  • ¹⁹F NMR: A characteristic doublet of triplets in the range of -115 to -125 ppm.

  • IR: A very strong C-F stretching band between 1170-1050 cm⁻¹.

  • MS: A clear protonated molecular ion at m/z 251 and characteristic fragmentation corresponding to the loss of the Boc group.

By comparing experimental data to these predicted values and patterns, researchers can confidently verify the identity and integrity of their synthesized material.

References

[12] Gerig, J. T. (1997). Fluorine NMR. eMagRes. Available at: [Link][12]

[13] Cobblestone, P. et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link][13]

[4] University of Ottawa. (n.d.). 19Fluorine NMR. Available at: [Link][4]

[3] Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Analyst, 147(8), 1649-1660. Available at: [Link][3]

[2] Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link][2]

[17] Wang, P. et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link][17]

[8] Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link][8]

[15] Riemer, T. et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 126(2), 525-533. Available at: [Link][15]

[5] SpectraBase. (n.d.). 1-Boc-piperazine. Available at: [Link][5]

[10] Reiss, M. et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-94. Available at: [Link][10]

[18] Journal of Chinese Mass Spectrometry Society. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link][18]

[9] ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link][9]

[7] OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link][7]

[11] Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link][11]

[16] Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Fluorinated Aliphatic Compounds. Available at: [Link][16]

Sources

Methodological & Application

Application Notes and Protocols for the N-alkylation of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl triflate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Incorporation of the 2,2-Difluoroethyl Moiety

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity. The 2,2-difluoroethyl group, in particular, is a valuable bioisostere for a hydroxyl or amino group, capable of participating in hydrogen bonding and modulating electronic properties. This document provides a comprehensive guide for the N-alkylation of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl triflate, yielding tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate. This product is a key intermediate for the synthesis of a wide range of pharmacologically active compounds.

The use of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a critical strategic decision. This ensures mono-alkylation at the unprotected secondary amine, preventing the formation of undesired bis-alkylated byproducts and simplifying purification[1]. The choice of 2,2-difluoroethyl triflate as the alkylating agent is predicated on the exceptional leaving group ability of the triflate moiety, which facilitates a high-yielding substitution reaction under mild conditions.

Reaction Mechanism and Rationale

The core of this protocol is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. The lone pair of electrons on the secondary amine of tert-butyl piperazine-1-carboxylate acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethyl group. The triflate anion, a highly stable and excellent leaving group, is subsequently displaced.

SN2_Mechanism

Diagram 1: SN2 Reaction Mechanism. A simplified representation of the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of 2,2-difluoroethyl triflate, proceeding through a transition state to form the N-alkylated product and the triflate anion.

A non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to neutralize the triflic acid that is formed as a byproduct, preventing the protonation and deactivation of the piperazine nucleophile. The choice of an aprotic polar solvent like acetonitrile or dimethylformamide (DMF) is crucial as it can solvate the ions formed during the reaction without interfering with the nucleophile.

Experimental Protocols

This section details the necessary procedures for the successful synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol outlines the direct N-alkylation of tert-butyl piperazine-1-carboxylate.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
tert-Butyl piperazine-1-carboxylate186.2510.01.0
2,2-Difluoroethyl triflate214.1111.01.1
Anhydrous Potassium Carbonate (K₂CO₃)138.2120.02.0
Anhydrous Acetonitrile (CH₃CN)41.05--

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add tert-butyl piperazine-1-carboxylate (1.86 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous acetonitrile (40 mL) to the flask and stir the suspension.

  • Slowly add 2,2-difluoroethyl triflate (2.35 g, 11.0 mmol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless oil.

Protocol 2: Synthesis of 2,2-Difluoroethyl Triflate (Optional)

For researchers who prefer to synthesize the alkylating agent, this protocol provides a method for the preparation of 2,2-difluoroethyl triflate from 2,2-difluoroethanol.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2,2-Difluoroethanol82.0520.01.0
Trifluoromethanesulfonic Anhydride282.1422.01.1
Pyridine79.1024.01.2
Anhydrous Dichloromethane (CH₂Cl₂)84.93--

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2-difluoroethanol (1.64 g, 20.0 mmol) and pyridine (1.90 g, 24.0 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (6.21 g, 22.0 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Separate the organic layer and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude 2,2-difluoroethyl triflate. Caution: Triflates can be unstable, and it is often recommended to use the crude product directly in the next step.

Characterization and Data

The successful synthesis of this compound can be confirmed by standard analytical techniques.

Expected Yield and Physical Properties:

PropertyValue
Appearance Colorless to light yellow oil
Yield Typically 70-85%
Boiling Point Not readily available, high boiling liquid

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 5.85 (tt, J = 56.0, 4.0 Hz, 1H, -CHF₂), 3.45 (t, J = 5.0 Hz, 4H, piperazine-H), 2.75 (t, J = 14.0 Hz, 2H, -CH₂-CHF₂), 2.50 (t, J = 5.0 Hz, 4H, piperazine-H), 1.46 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 154.7, 113.7 (t, J = 239.4 Hz), 79.6, 57.5 (t, J = 22.2 Hz), 52.6, 43.8, 28.4.

  • Mass Spectrometry (ESI+): m/z = 251.1 [M+H]⁺.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

Chemical-Specific Hazards:

  • tert-Butyl piperazine-1-carboxylate: May cause skin and eye irritation[2].

  • 2,2-Difluoroethyl triflate: Corrosive and can cause severe skin burns and eye damage. It is also flammable[3]. Handle in a well-ventilated fume hood.

  • Trifluoromethanesulfonic Anhydride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.

  • Acetonitrile and Dichloromethane: Flammable and toxic.

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

  • Aqueous waste should be neutralized before disposal.

Quenching Procedure for 2,2-Difluoroethyl Triflate:

  • Unreacted 2,2-difluoroethyl triflate can be quenched by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate. This should be done in a fume hood and behind a safety shield.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation 1. Inactive reagents (moisture contamination).2. Insufficient reaction time or temperature.3. Ineffective base.1. Use freshly dried solvents and ensure reagents are anhydrous.2. Increase reaction temperature or prolong the reaction time, monitoring by TLC.3. Use a fresh bottle of anhydrous potassium carbonate or a stronger non-nucleophilic base like DBU.
Formation of multiple products 1. Bis-alkylation of piperazine.2. Side reactions of the triflate.1. Ensure the use of Boc-protected piperazine.2. Maintain the recommended reaction temperature and avoid overheating.
Difficult purification Co-elution of impurities with the product.Adjust the eluent system for column chromatography (e.g., use a different solvent system or a shallower gradient). Consider a second purification step if necessary.

Conclusion

This application note provides a detailed and validated protocol for the N-alkylation of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl triflate. By carefully following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable fluorinated building block for application in drug discovery and development. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthesized material.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2208. (URL: [Link])

  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem. (URL: not available)
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. 2012;2(1):90-95. (URL: [Link])

  • tert-Butyl piperazine-1-carboxylate Safety and Hazards. PubChem. (URL: [Link])

Sources

Application Note: High-Purity Isolation of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery. The protocol details a systematic approach, beginning with thin-layer chromatography (TLC) for method development, followed by a robust automated flash column chromatography procedure for efficient, high-purity isolation. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to empower researchers to adapt this methodology for analogous fluorinated piperazine derivatives. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Significance of Fluorinated Piperazines

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine atoms into such scaffolds can significantly enhance key pharmaceutical properties, including metabolic stability, membrane permeability, and binding affinity, by altering the molecule's electronic landscape and lipophilicity. This compound serves as a critical intermediate, providing a Boc-protected nitrogen for further synthetic elaboration and a difluoroethyl group to confer these desirable properties.

The purification of this intermediate is non-trivial. Residual starting materials, such as N-Boc-piperazine, and reaction by-products can interfere with subsequent synthetic steps and complicate biological assays. Therefore, a reliable and scalable purification method is paramount. Column chromatography remains the gold standard for such purifications, offering a balance of resolution, capacity, and cost-effectiveness.

Pre-Chromatography Method Development: The Foundation of Purity

A successful column chromatography separation is predicated on meticulous method development, primarily using Thin-Layer Chromatography (TLC). This initial step is crucial for selecting an appropriate solvent system (mobile phase) that provides optimal separation between the target compound and its impurities.

Principle of Solvent Selection

The choice of mobile phase is governed by the polarity of the analyte and the stationary phase. For Boc-protected amines like our target compound, standard normal-phase chromatography using silica gel (a polar stationary phase) is highly effective. The mobile phase will typically be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to find a solvent ratio that results in a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf range generally ensures good separation from impurities and a reasonable elution time from the column.

Predicted Impurities and their Chromatographic Behavior

A typical synthesis of the title compound involves the alkylation of N-Boc-piperazine with a 2,2-difluoroethylating agent. The primary impurities to consider are:

  • N-Boc-piperazine (Starting Material): More polar than the product due to the free N-H group. It will have a lower Rf.[1][2]

  • Unidentified Reaction By-products: These can be more or less polar than the product.

  • Solvent and Reagents: Residual high-boiling point solvents or non-volatile reagents.

Step-by-Step TLC Protocol
  • Prepare TLC Plate: Use a standard silica gel 60 F254 TLC plate. Gently draw a starting line with a pencil approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated circle onto the starting line. Also, spot standards of the starting materials if available.

  • Develop the Plate: Prepare a series of developing chambers (beakers with a watch glass cover will suffice) with different ratios of a non-polar to polar solvent system. A good starting point is a hexane:ethyl acetate mixture.

    • Test Systems: 9:1, 8:2, 7:3, and 1:1 (Hexane:Ethyl Acetate).

  • Elution: Place the TLC plate in a chamber containing a prepared solvent system, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by staining, for example, with a potassium permanganate dip, which is effective for amine-containing compounds.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot at an Rf of ~0.3, well-resolved from other spots.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254Industry standard for normal-phase separation of moderately polar organic compounds.
Mobile Phase (Start) Hexanes:Ethyl Acetate (8:2 v/v)A common solvent system with tunable polarity for compounds of this type.
Target Rf (Product) 0.25 - 0.35Optimal for resolution and elution time in column chromatography.
Visualization UV (254 nm), Potassium Permanganate StainBoc-protected amines may have a weak UV chromophore; staining ensures all spots are visualized.

Automated Flash Column Chromatography Protocol

Automated flash chromatography systems offer superior resolution, speed, and reproducibility compared to manual methods. The following protocol is designed for such a system but can be adapted for manual setup.

Materials and Equipment
  • Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO)

  • Pre-packed Silica Gel Cartridge (select size based on crude material mass; a 10g cartridge is suitable for up to 500mg of crude material)

  • HPLC-grade Hexanes

  • HPLC-grade Ethyl Acetate

  • Crude this compound

  • Rotary Evaporator

  • Test tubes for fraction collection

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_tlc TLC Method Development (Hexane:EtOAc) prep_sample Sample Preparation: Dry Loading on Silica prep_tlc->prep_sample chrom_equilibrate Equilibrate Column (95:5 Hexane:EtOAc) prep_sample->chrom_equilibrate chrom_load Load Sample Cartridge chrom_equilibrate->chrom_load chrom_run Run Gradient Elution chrom_load->chrom_run chrom_collect Collect Fractions (UV-Triggered) chrom_run->chrom_collect post_tlc TLC Analysis of Fractions chrom_collect->post_tlc post_pool Pool Pure Fractions post_tlc->post_pool post_evap Evaporate Solvent post_pool->post_evap post_char Characterize Pure Product (NMR, MS) post_evap->post_char

Caption: Workflow for the purification of the target compound.

Step-by-Step Purification Protocol
  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (e.g., 500 mg) in a minimal amount of a low-boiling solvent like dichloromethane (DCM).

    • Add 1-2 grams of silica gel to the solution.

    • Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, maximizing resolution.[3]

    • Load the silica-adsorbed sample into an empty solid-load cartridge.

  • System Setup and Equilibration:

    • Install the appropriate size pre-packed silica gel cartridge onto the flash system.

    • Install the solid-load cartridge in-line before the main column.

    • Set the solvent lines to Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

    • Equilibrate the column with a starting mobile phase composition slightly less polar than your TLC elution condition (e.g., 5% Ethyl Acetate in Hexanes) for 3-5 column volumes (CV).

  • Elution Gradient and Fraction Collection:

    • Based on the preceding TLC analysis, program a suitable gradient. A shallow gradient around the elution condition determined by TLC is optimal for separating closely-eluting impurities.

    • Example Gradient Profile:

      • Step 1: Hold at 5% B for 2 CV (Isocratic)

      • Step 2: Ramp from 5% B to 40% B over 15 CV (Linear Gradient)

      • Step 3: Hold at 40% B for 3 CV (Isocratic flush)

    • Set the UV detector to monitor at 210-220 nm (for the carbamate group) and enable peak-triggered fraction collection.

Parameter Setting Rationale
Loading Method Dry Loading (adsorbed on silica)Prevents band broadening and improves separation efficiency.
Mobile Phase A HPLC-grade HexanesNon-polar component.
Mobile Phase B HPLC-grade Ethyl AcetatePolar component.
Gradient 5% to 40% Ethyl Acetate over 15 CVA shallow gradient provides the best resolution for complex mixtures.
Flow Rate Varies by column size (e.g., 18 mL/min for a 10g column)Follow manufacturer's recommendation for optimal linear velocity.
Detection UV (210-220 nm)The Boc-carbamate group absorbs at low UV wavelengths.

Post-Chromatography Analysis

  • Fraction Analysis: Analyze the collected fractions by TLC using the same mobile phase system developed earlier. This step is critical to identify which fractions contain the pure product.

  • Pooling and Evaporation: Combine the fractions that contain only the pure product spot.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Characterization: Obtain the final mass and characterize the purified product by NMR and Mass Spectrometry to confirm its identity and assess its purity. Store the final compound under appropriate conditions, typically sealed and refrigerated.

Safety and Handling

  • This compound and its synthetic precursors may be hazardous. GHS hazard statements indicate potential for harm if swallowed or in contact with skin, and it may cause skin, eye, and respiratory irritation.[4]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle silica gel with care, as fine dust can be a respiratory irritant.

  • The solvents used (hexanes, ethyl acetate, DCM) are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a systematic and robust methodology for the purification of this compound. By emphasizing a logical workflow from TLC-based method development to automated flash chromatography, this protocol enables the consistent isolation of this valuable building block in high purity. The principles and techniques described herein are broadly applicable to the purification of other Boc-protected heterocyclic compounds, providing a foundational guide for chemists in the pharmaceutical and allied industries.

References

  • Mamat, C., Grosse-Gehling, P., Wuest, F. R., Peppel, T., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

  • Reddy, P. R., Kumar, A. K., & Reddy, G. O. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved January 24, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a key building block in contemporary drug discovery, valued for its unique physicochemical properties conferred by the difluoroethyl moiety. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this intermediate a valuable asset in the synthesis of novel therapeutics.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, thereby guaranteeing the integrity of downstream applications in research and development.

This application note provides a comprehensive guide to the essential analytical techniques for the full characterization of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a reliable framework for quality control and assurance.

Molecular Structure and Analytical Strategy

The analytical strategy for this compound is dictated by its distinct structural features: the N-Boc protecting group, the piperazine ring, and the 2,2-difluoroethyl side chain. Each of these components yields characteristic signals in various analytical spectra, allowing for unambiguous identification and quantification.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For the target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Rationale and Key Considerations
  • ¹H NMR: Will confirm the presence of the tert-butyl group, the piperazine ring protons, and the difluoroethyl group protons. The coupling between the protons and the adjacent fluorine atoms will result in characteristic splitting patterns, providing definitive evidence for the difluoroethyl moiety.

  • ¹³C NMR: Will identify all unique carbon atoms in the molecule. The carbon of the CF₂ group will exhibit a distinct chemical shift and will be split by the two fluorine atoms.

  • ¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atoms.[2] The spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which will be split by the adjacent methylene protons.

Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
tert-Butyl (CH₃)₃~1.45 ppm (s, 9H)~28.4 ppm-
tert-Butyl (C)-~79.5 ppm-
Piperazine CH₂ (Boc-N-CH₂)~3.40 ppm (t, 4H)~44.0 ppm-
Piperazine CH₂ (F₂CCH₂-N-CH₂)~2.55 ppm (t, 4H)~53.0 ppm-
N-CH₂-CF₂~2.75 ppm (td, 2H)~58.0 ppm (t)-
CHF₂~5.90 ppm (tt, 1H)~114.0 ppm (t)~-125 ppm (dt)
Carbonyl (C=O)-~154.7 ppm-

Note: Predicted chemical shifts (in ppm) are relative to TMS for ¹H and ¹³C, and an appropriate standard for ¹⁹F. Coupling constants (J) are expected to be in the typical range for H-F and C-F interactions.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrumental Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay (d1): 2 seconds.

    • ¹⁹F NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~200 ppm.

      • Number of Scans: 64-128.

      • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Rationale and Key Considerations
  • Molecular Ion Peak: The primary goal is to observe the protonated molecule [M+H]⁺, which will confirm the molecular weight of the compound (250.29 g/mol ).

  • Fragmentation Pattern: The fragmentation of the molecule can provide structural information. A key expected fragmentation is the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions.

Predicted Mass Spectrum Data (ESI+)
m/z (Predicted) Assignment
251.15[M+H]⁺
195.12[M - C₄H₈ + H]⁺ (loss of isobutylene)
151.10[M - Boc + H]⁺
Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Liquid Chromatography Parameters (for sample introduction):

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed mass spectrum with the predicted data.

III. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of the compound and for quantifying it in mixtures. A reversed-phase HPLC method is generally suitable for this molecule.

Rationale and Key Considerations
  • Purity Assessment: HPLC with UV detection can separate the target compound from starting materials, by-products, and other impurities. The peak area percentage of the main peak provides a measure of the compound's purity.

  • Method Validation: For quantitative applications, the HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, and robustness.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 60:40 v/v). The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid may improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 210 nm (due to the carbamate chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound based on the area percentage of the main peak.

    • The retention time should be consistent for a given set of conditions.

IV. Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, F) in the compound. This is a fundamental technique to confirm the empirical formula and support the structural elucidation.

Rationale and Key Considerations
  • Empirical Formula Confirmation: The experimentally determined percentages of C, H, N, and F should be in close agreement with the theoretical values calculated from the molecular formula (C₁₁H₂₀F₂N₂O₂).

  • Purity Indication: Significant deviation from the theoretical values can indicate the presence of impurities.

Theoretical vs. Expected Experimental Values
Element Theoretical % Acceptable Range (±0.4%)
Carbon (C)52.7952.39 - 53.19
Hydrogen (H)8.067.66 - 8.46
Fluorine (F)15.1814.78 - 15.58
Nitrogen (N)11.1910.79 - 11.59
Oxygen (O)12.78(by difference)
Experimental Protocol: Combustion Analysis
  • Sample Preparation:

    • The sample must be thoroughly dried to remove any residual solvents.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Instrumentation:

    • Use a modern elemental analyzer capable of C, H, N, and F determination. Analysis of organofluorine compounds may require specific instrumental setups or scrubbers to handle the combustion products.

  • Analysis:

    • The sample is combusted at high temperatures (typically >900 °C) in a stream of oxygen.

    • The resulting gases (CO₂, H₂O, N₂, and HF or SiF₄ after conversion) are separated and quantified by a thermal conductivity detector or other suitable detectors.

  • Data Interpretation:

    • Compare the experimentally determined weight percentages of each element to the theoretical values. The results should be within the acceptable error margin of ±0.4%.

Visual Summaries

Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample This compound NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS Mass Spectrometry (LC-MS, ESI+) Sample->MS HPLC HPLC (Reversed-Phase, UV) Sample->HPLC EA Elemental Analysis Sample->EA Structure Structure Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Composition Elemental Composition EA->Composition Final_Report Final_Report Structure->Final_Report Comprehensive Characterization Report Purity->Final_Report Comprehensive Characterization Report Identity->Final_Report Comprehensive Characterization Report Composition->Final_Report Comprehensive Characterization Report

Caption: Workflow for the analytical characterization of the target compound.

Molecular Structure with Key Analytical Handles

G cluster_mol This compound mol Structure Boc Boc Group (¹H: ~1.45 ppm, s, 9H) (¹³C: ~28.4, 79.5 ppm) Pip_N_Boc Piperazine N-CH₂ (¹H: ~3.40 ppm, t, 4H) Boc->Pip_N_Boc N-C=O Pip_N_EtF2 Piperazine N-CH₂ (¹H: ~2.55 ppm, t, 4H) Pip_N_Boc->Pip_N_EtF2 ring EtF2_CH2 -CH₂- (¹H: ~2.75 ppm, td) Pip_N_EtF2->EtF2_CH2 N-C EtF2_CF2H -CF₂H (¹H: ~5.90 ppm, tt) (¹⁹F: ~-125 ppm, dt) EtF2_CH2->EtF2_CF2H

Caption: Key structural features and their expected NMR signals.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis ensures an unambiguous confirmation of the compound's structure, purity, and elemental composition. Adherence to these protocols will enable researchers and scientists in the pharmaceutical industry to confidently use this important building block in their synthetic endeavors, ultimately contributing to the development of new and innovative medicines.

References

  • Molecules. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (PDF). Available at: [Link]

  • Anglia Ruskin Research Online. The synthesis, analysis and characterisation of piperazine based drugs. Figshare. Available at: [Link]

  • LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Available at: [Link]

  • PubChem. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]

  • NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

  • PubChem. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols: The Difluoroethyl Piperazine Scaffold in Modern CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine ring is a cornerstone of central nervous system (CNS) drug discovery, serving as a versatile scaffold in numerous approved therapeutics for psychiatric and neurological disorders.[1] Strategic molecular modifications are critical to optimizing the pharmacological profile of these agents. This guide provides an in-depth exploration of the application of the 2,2-difluoroethyl moiety as a substituent on the piperazine scaffold. We will detail the scientific rationale for its use, focusing on its unique ability to modulate key drug-like properties, including metabolic stability, blood-brain barrier (BBB) penetration, and target engagement. This document provides detailed, field-proven protocols for the synthesis, in-vitro evaluation, and in-vivo assessment of novel difluoroethyl piperazine-containing drug candidates, designed to empower researchers to leverage this valuable chemical motif in their CNS drug discovery programs.

The Rationale: Why Difluoroethyl Piperazine?

The selection of a chemical scaffold and its substituents is a deliberate process in medicinal chemistry, aimed at achieving a precise balance of potency, selectivity, and pharmacokinetic properties. The combination of the piperazine core with a difluoroethyl group offers a compelling solution to several long-standing challenges in CNS drug design.

The Piperazine Core: A Privileged Scaffold for CNS Targets

The piperazine heterocycle, with its two nitrogen atoms at positions 1 and 4, is a highly versatile and "privileged" structure in medicinal chemistry.[1] Its prevalence in CNS-active drugs stems from several key features:

  • Target Interaction: The basic nitrogen atoms can be protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of many G-protein coupled receptors (GPCRs) and transporters, such as those for serotonin and dopamine.[1][2]

  • Structural Versatility: The piperazine ring serves as a robust linker, allowing for the precise positioning of two different pharmacophoric groups from its nitrogen atoms, enabling tailored interactions with complex biological targets.

  • Favorable Physicochemical Properties: The scaffold generally imparts good aqueous solubility, which is essential for drug formulation and distribution.

Many successful CNS drugs, including the antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone, feature a piperazine core, highlighting its therapeutic utility.[1]

Strategic Fluorination: Enhancing "Drug-Likeness" for the CNS

The introduction of fluorine into drug candidates is a widely adopted strategy to enhance their pharmacological profile.[3] A single fluorine atom or a fluorinated group can profoundly influence a molecule's properties in ways that are critical for CNS agents.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 (CYP450) enzymes in the liver, thereby increasing the drug's half-life and bioavailability.[5][6]

  • Blood-Brain Barrier (BBB) Permeability: Fluorine substitution can increase the lipophilicity of a molecule, a key factor in its ability to passively diffuse across the lipid-rich BBB.[6][7] This is crucial for ensuring that the drug can reach its target in the brain.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, such as the piperazine nitrogens. This modulation can fine-tune the proportion of ionized versus neutral drug at physiological pH, impacting receptor binding, solubility, and cell permeability.

  • Binding Affinity: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing the drug's potency and selectivity.[7]

The 2,2-Difluoroethyl Group: A Unique Modifier

While trifluoromethyl (-CF3) groups are common, the 2,2-difluoroethyl (-CH2CHF2) group offers a more nuanced approach to property modulation. Attaching this group to a piperazine nitrogen provides a distinct set of advantages:

  • Blocked N-dealkylation: The primary metabolic liability of many N-alkyl piperazines is enzymatic oxidation at the carbon adjacent to the nitrogen, leading to N-dealkylation. The two fluorine atoms on the terminal carbon of the ethyl group sterically and electronically shield this position, significantly hindering this metabolic pathway and enhancing metabolic stability.

  • Fine-Tuned Lipophilicity: The -CH2CHF2 group increases lipophilicity to a lesser extent than a -CF3 or a longer alkyl chain. This allows for a more subtle optimization of the balance between BBB permeability and aqueous solubility, avoiding the pitfalls of excessive lipophilicity which can lead to non-specific binding and poor bioavailability.

  • Modulated Basicity: The electron-withdrawing effect of the two fluorine atoms lowers the basicity of the attached piperazine nitrogen. This is a critical tuning parameter. A lower pKa can reduce off-target interactions at cationic transporters while still permitting the necessary interactions at the primary biological target.

The logical relationship for selecting this scaffold is therefore a multi-step decision process aimed at optimizing for CNS activity.

G cluster_0 Scaffold & Modification Selection cluster_1 Addressing CNS Drug Challenges cluster_2 Strategic Solution A Need for CNS Target Engagement (e.g., Serotonin/Dopamine Receptors) B Select Piperazine Scaffold (Proven CNS pharmacophore, good physicochemical properties) A->B Rationale F Introduce 2,2-Difluoroethyl Group to Piperazine Nitrogen B->F C Challenge 1: Poor Metabolic Stability (N-dealkylation, CYP450 oxidation) C->F Solution: Fluorine blocks metabolic 'soft spot' D Challenge 2: Inadequate BBB Penetration (Insufficient lipophilicity) D->F Solution: Increases lipophilicity for BBB transit E Challenge 3: Sub-optimal pKa (Off-target effects, poor absorption) E->F Solution: Electron-withdrawing effect lowers pKa G Result: Difluoroethyl Piperazine Scaffold F->G

Caption: Decision workflow for selecting the difluoroethyl piperazine scaffold.

Synthesis and Chemical Characterization

A robust and scalable synthetic route is paramount for any drug discovery campaign. N-alkylation of piperazine with a suitable difluoroethylating agent is the most direct approach.

General Synthetic Strategy

The most common method involves the nucleophilic substitution of a leaving group by one of the piperazine nitrogens. Typically, a monosubstituted piperazine (e.g., an N-aryl piperazine) is used as the starting material to ensure regioselectivity.

Scheme 1: Synthesis of a 1-Aryl-4-(2,2-difluoroethyl)piperazine 1-Arylpiperazine + 2,2-Difluoroethyl triflate (or tosylate/bromide) --[Base, Solvent]--> 1-Aryl-4-(2,2-difluoroethyl)piperazine

Protocol: Synthesis of a Model 1-(4-Chlorophenyl)-4-(2,2-difluoroethyl)piperazine

This protocol describes a representative synthesis. Researchers should adapt conditions based on the specific reactivity of their chosen substrates.

Materials:

  • 1-(4-Chlorophenyl)piperazine (1.0 eq)

  • 2,2-Difluoroethyl trifluoromethanesulfonate (1.2 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.5 eq)

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(4-Chlorophenyl)piperazine and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration of the starting piperazine).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 2,2-difluoroethyl trifluoromethanesulfonate dropwise over 10 minutes.

    • Causality Note: Adding the reactive triflate slowly at a low temperature helps to control any potential exotherm and minimizes side reactions. K2CO3 is a mild base sufficient to scavenge the triflic acid byproduct without promoting unwanted elimination reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the K2CO3. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in DCM and wash with saturated NaHCO3 solution (2x) and then with brine (1x).

    • Causality Note: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: Combine the pure fractions, concentrate, and characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Evaluation Cascade

A tiered, systematic approach to in vitro testing is essential to build a comprehensive profile of a drug candidate efficiently. The goal is to assess target engagement, functional activity, and key ADME (Absorption, Distribution, Metabolism, Excretion) properties.

In Vitro Workflow Diagram

G A Synthesized Compound (Difluoroethyl Piperazine Derivative) B Primary Screening: Receptor Binding Assay (e.g., 5-HT1A, D2) A->B Assess Affinity (Ki) C Functional Assay: Determine Agonist/Antagonist Profile (e.g., cAMP, Ca2+ flux) B->C If potent binding D Early ADME Screening: PAMPA-BBB Assay C->D If functional activity E Metabolic Stability: Human Liver Microsome Assay D->E If permeable F In Vitro Toxicology: Cytotoxicity Assay (e.g., HepG2 cells) E->F If stable G Candidate for In Vivo Studies F->G If non-toxic

Caption: A typical in vitro evaluation cascade for a CNS drug candidate.

Protocol: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

This assay provides a rapid, high-throughput assessment of a compound's ability to passively diffuse across a lipid membrane, mimicking the BBB.[8]

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen™ PAMPA Plate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Porcine brain lipid (PBL) solution in dodecane

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls, e.g., propranolol and atenolol)

  • 96-well UV-transparent microplates for analysis

Procedure:

  • Prepare Donor Plate: Dilute the test and reference compounds to a final concentration of 100 µM in PBS (final DMSO concentration should be ≤1%).

  • Coat Filter Membrane: Carefully add 5 µL of the PBL solution to the filter of each well in the donor plate. Allow it to impregnate the filter for 5 minutes.

    • Causality Note: The porcine brain lipid layer forms an artificial membrane that is the basis of the assay. It simulates the lipid environment of the BBB.

  • Assemble Plate: Add 200 µL of the compound-containing PBS from step 1 to each well of the donor plate. Add 300 µL of fresh PBS to each well of the acceptor plate. Carefully place the donor plate into the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-6 hours with gentle shaking.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = [C] / (A * t * ΔC) Where [C] is the concentration in the acceptor well, A is the filter area, t is the incubation time, and ΔC is the concentration gradient across the membrane.

    • Self-Validation: The assay is validated by the performance of the high and low permeability controls. Propranolol should show high Pe, while atenolol should show low Pe.

Protocol: Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes (CYP450s) found in the liver.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate buffer, pH 7.4

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Test compound (1 µM final concentration)

  • Control compound (e.g., testosterone, known to be rapidly metabolized)

  • Acetonitrile with an internal standard (for quenching and analysis)

Procedure:

  • Pre-incubation: In a microcentrifuge tube, combine the HLM, phosphate buffer, and test compound. Pre-incubate at 37 °C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Causality Note: NADPH is a required cofactor for CYP450 enzyme activity. The regenerating system ensures its concentration remains stable throughout the incubation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction.

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination (k). Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Self-Validation: The control compound (testosterone) should exhibit a short half-life, confirming the metabolic activity of the HLM and the functionality of the NADPH system.

Data Presentation: Summary of In Vitro Properties

Quantitative data should be summarized for easy comparison between candidate compounds.

Compound IDTarget Ki (nM)Functional EC50 (nM)PAMPA Pe (10⁻⁶ cm/s)HLM t½ (min)
Cmpd-015.215.8 (Agonist)8.5>60
Cmpd-0212.145.2 (Agonist)6.145
Control2.18.9 (Agonist)9.212

In Vivo Pharmacological Assessment

Promising candidates from in vitro screening must be evaluated in living systems to understand their pharmacokinetics, brain exposure, and efficacy in relevant disease models.

In Vivo Workflow Diagram

G A Lead Candidate from In Vitro Cascade B Single-Dose Rodent PK Study (IV and PO administration) A->B Determine bioavailability, Cmax, Tmax, half-life C Assess Brain Penetration (Brain/Plasma Ratio) B->C Collect brain tissue at Tmax D Target Occupancy Study (Optional, e.g., PET or ex vivo autoradiography) C->D Confirm target engagement in vivo E Efficacy Study in Relevant CNS Disease Model (e.g., Forced Swim Test, Novel Object Recognition) C->E If good exposure (e.g., B/P > 0.5) F Decision Point: Advance to Preclinical Development E->F If efficacious at relevant dose

Caption: Workflow for the in vivo evaluation of a CNS drug candidate.

Protocol: Rodent Pharmacokinetic (PK) Study with Brain Penetration

This protocol establishes the fundamental PK profile of a compound and its ability to reach the CNS.

Animals:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice.

Procedure:

  • Dosing: Divide animals into two groups: Intravenous (IV) and Oral (PO).

    • IV group: Administer the compound (formulated in a suitable vehicle like saline/DMSO/Tween 80) via tail vein injection at a low dose (e.g., 1 mg/kg).

    • PO group: Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling: At designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr), collect blood samples (approx. 100 µL) from the tail vein into heparinized tubes.

  • Plasma Preparation: Immediately centrifuge the blood to separate the plasma. Store plasma at -80 °C until analysis.

  • Brain Tissue Collection: At a terminal time point (often the expected Tmax from the PO dose), euthanize the animals. Perfuse the circulatory system with ice-cold saline to remove blood from the brain.

    • Causality Note: Perfusion is critical to prevent contamination of the brain tissue with blood, which would artificially inflate the measured brain concentration of the drug.

  • Brain Homogenization: Dissect the brain, weigh it, and homogenize it in a known volume of buffer.

  • Sample Analysis: Extract the drug from plasma and brain homogenate samples. Quantify the drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters like Cmax, Tmax, AUC, clearance, and oral bioavailability (F%). Calculate the brain-to-plasma ratio (Kp) as: Kp = C_brain / C_plasma at the terminal time point.

Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for compounds with potential antidepressant activity.[9][10]

Materials:

  • Male C57BL/6 mice

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25 °C) to a depth of 15 cm.

  • Test compound and vehicle control

  • Reference antidepressant (e.g., fluoxetine)

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the vehicle, reference drug, or test compound via the appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the test.

  • Test Session: Gently place each mouse into an individual cylinder of water for a 6-minute session.

  • Behavioral Scoring: Video record the session. A trained observer, blind to the treatment groups, should score the last 4 minutes of the test. The primary measure is "immobility time," defined as the time the mouse spends floating passively with only minor movements necessary to keep its head above water.

    • Causality Note: The hypothesis is that immobility reflects a state of "behavioral despair." Effective antidepressants are expected to decrease this immobility time, as the animal will spend more time actively trying to escape.

  • Data Analysis: Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility compared to the vehicle group suggests antidepressant-like activity.

    • Self-Validation: The reference antidepressant (fluoxetine) must significantly reduce immobility time compared to the vehicle control for the assay to be considered valid.

Conclusion

The difluoroethyl piperazine scaffold represents a powerful tool in the arsenal of the modern medicinal chemist focused on CNS drug discovery. By combining the privileged nature of the piperazine core with the unique physicochemical advantages conferred by the 2,2-difluoroethyl group, researchers can systematically address common challenges related to metabolic stability, BBB penetration, and target modulation. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel drug candidates incorporating this promising motif. A disciplined, data-driven application of these methods will undoubtedly continue to yield new and improved therapies for debilitating CNS disorders.

References

  • Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Daksh Chemicals. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
  • Wang, Z. Y., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics, and drug interactions. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available from: [Link]

  • Almaghrabi, M. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. AUETD.
  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. Available from: [Link]

  • Sygnature Discovery. (n.d.). CNS Disorder Models.
  • ResearchGate. (2025). Synthesis and anticonvulsant activity of some piperazine derivatives. Available from: [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Ye, K. Q., et al. (2024). Protocol for screening α-synuclein PET tracer candidates in vitro and ex vivo. STAR Protocols. Available from: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available from: [Link]

  • Whitehead, K. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Available from: [Link]

  • MDPI. (n.d.). A CNS-Directed, AAV9 Gene Therapy Restores Expression and Biochemical Function of Guanidinoacetate Methyltransferase in Models of GAMT Deficiency. Available from: [Link]

  • ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Available from: [Link]

  • PubMed. (2023). Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Available from: [Link]

  • PubMed Central. (n.d.). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. Available from: [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Available from: [Link]

  • LinkedIn. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yield and product purity.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The introduction of the 2,2-difluoroethyl moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. The most common synthetic strategies involve the N-alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine). This guide will focus on two primary and reliable methods: direct nucleophilic substitution and reductive amination.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries and problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. The most common culprits include:

  • Incomplete reaction: This could be due to insufficient reaction time, low temperature, or a poorly chosen base/solvent system.

  • Side reactions: The formation of byproducts, such as di-alkylation products or elimination of the fluoroalkyl group, can consume your starting materials.

  • Suboptimal workup and purification: The product may be lost during extraction or purification steps. The polarity of the product requires a carefully selected solvent system for chromatography.

  • Poor quality of starting materials: Impurities in Boc-piperazine or the alkylating agent can interfere with the reaction.

Q2: I am observing multiple spots on my TLC plate that are close to my product spot. What could they be?

A2: The presence of multiple spots near your product on a TLC plate often indicates the formation of structurally similar byproducts. These could include:

  • Di-alkylation product: Although the Boc group significantly reduces the nucleophilicity of the adjacent nitrogen, a small amount of di-alkylation on the unprotected nitrogen can occur, especially with highly reactive alkylating agents or prolonged reaction times.

  • Starting materials: Unreacted Boc-piperazine or the alkylating agent may be present.

  • Hydrolysis of the Boc group: If your reaction or workup conditions are too acidic, you may see some deprotection of the Boc group.

Q3: How do I choose between direct alkylation and reductive amination?

A3: The choice of method depends on the availability of starting materials and the desired reaction conditions.

  • Direct alkylation is often more straightforward if a suitable 2,2-difluoroethyl electrophile (e.g., 2,2-difluoroethyl tosylate or triflate) is commercially available or easily synthesized.

  • Reductive amination is a good alternative if difluoroacetaldehyde is available. This method can sometimes offer milder reaction conditions and avoid the use of highly reactive and potentially unstable alkylating agents.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with the two primary synthetic routes.

Method 1: Direct N-Alkylation with a 2,2-Difluoroethyl Electrophile

This method involves the reaction of Boc-piperazine with an electrophile such as 2,2-difluoroethyl tosylate or triflate in the presence of a base.

Troubleshooting Low Yield
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction (Significant Starting Material Remaining) 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the piperazine nitrogen effectively. 2. Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature. 3. Short reaction time: The reaction may be slow and require more time to reach completion.1. Switch to a stronger base: If using a mild base like K₂CO₃, consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine base like DIPEA (N,N-Diisopropylethylamine). 2. Increase the reaction temperature: Gradually increase the temperature in 10-20°C increments. Monitor the reaction by TLC to check for product formation and potential decomposition. 3. Extend the reaction time: Monitor the reaction progress by TLC or LC-MS every few hours to determine the optimal reaction time.
Formation of Significant Byproducts 1. Di-alkylation: The product itself can act as a nucleophile and react with another molecule of the alkylating agent. 2. Elimination: The 2,2-difluoroethyl group can undergo elimination to form vinylidene fluoride, especially at higher temperatures or with a strong, sterically hindered base.1. Use a slight excess of Boc-piperazine: This will favor the mono-alkylation product. A 1.1 to 1.2 molar equivalent of Boc-piperazine to the alkylating agent is a good starting point. 2. Control the temperature: Avoid excessively high temperatures. If elimination is suspected, try running the reaction at a lower temperature for a longer duration.
Product Loss During Workup 1. Product is water-soluble: If the product is protonated during an acidic wash, it may partition into the aqueous layer. 2. Emulsion formation: The presence of both organic and aqueous phases with similar densities can lead to the formation of an emulsion, trapping the product.1. Ensure basic conditions during extraction: Use a saturated solution of NaHCO₃ or a dilute solution of NaOH for the aqueous washes to keep the product in its free base form and ensure it remains in the organic layer. 2. Break emulsions: Add a small amount of brine or a different organic solvent to break up any emulsions that form during the extraction.
Experimental Protocol: Direct N-Alkylation
  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, 0.1-0.5 M) at room temperature, add a base (e.g., K₂CO₃, 2.0 eq.).

  • Add the 2,2-difluoroethyl electrophile (e.g., 2,2-difluoroethyl tosylate, 1.0-1.2 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification BocPip Boc-Piperazine Mix Mix & Stir BocPip->Mix Base Base (e.g., K2CO3) Base->Mix Solvent Solvent (e.g., ACN) Solvent->Mix AddAlkyl Add 2,2-Difluoroethyl Electrophile Mix->AddAlkyl Heat Heat (60-80°C) AddAlkyl->Heat Filter Filter Heat->Filter Reaction Complete Concentrate1 Concentrate Filter->Concentrate1 Extract Extract & Wash Concentrate1->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the direct N-alkylation of Boc-piperazine.

Method 2: Reductive Amination with Difluoroacetaldehyde

This method involves the condensation of Boc-piperazine with difluoroacetaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired product.

Troubleshooting Low Yield
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction 1. Inefficient iminium ion formation: The condensation reaction may be slow or reversible. 2. Weak reducing agent: The chosen reducing agent may not be effective for reducing the iminium ion. 3. Decomposition of difluoroacetaldehyde: This aldehyde can be unstable and may decompose before reacting.1. Use a dehydrating agent: Add molecular sieves to the reaction to remove water and drive the equilibrium towards iminium ion formation. 2. Choose an appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is milder and more selective than other borohydrides.[1] 3. Use a stable form of the aldehyde: Consider using a hydrate or hemiacetal of difluoroacetaldehyde, which can be more stable and release the aldehyde in situ.
Formation of Side Products 1. Over-reduction: The aldehyde may be reduced to the corresponding alcohol by the reducing agent. 2. Reaction with the Boc group: Under harsh acidic conditions, the Boc group may be partially cleaved.1. Use a mild reducing agent: STAB is less likely to reduce the aldehyde compared to stronger reducing agents like sodium borohydride. 2. Control the pH: Maintain a mildly acidic pH (around 5-6) to facilitate iminium ion formation without causing significant deprotection of the Boc group.
Experimental Protocol: Reductive Amination
  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M) at 0 °C, add difluoroacetaldehyde (or its hydrate, 1.0-1.2 eq.).

  • Add a mild acid catalyst (e.g., acetic acid, 0.1 eq.) and stir for 30 minutes.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification BocPip Boc-Piperazine Mix Mix & Stir (0°C) BocPip->Mix Aldehyde Difluoroacetaldehyde Aldehyde->Mix Solvent Solvent (e.g., DCM) Solvent->Mix AddAcid Add Acetic Acid Mix->AddAcid AddReducer Add STAB AddAcid->AddReducer Warm Warm to RT AddReducer->Warm Quench Quench (NaHCO3) Warm->Quench Reaction Complete Extract Extract & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the reductive amination of Boc-piperazine.

Data Summary for Optimization

The following table provides a starting point for optimizing your reaction conditions. The optimal conditions will depend on the specific electrophile or aldehyde used.

ParameterDirect AlkylationReductive Amination
Solvent Acetonitrile, DMF, THFDichloromethane, 1,2-Dichloroethane
Base K₂CO₃, Cs₂CO₃, DIPEA, DBU(Not directly applicable)
Reducing Agent (Not applicable)Sodium triacetoxyborohydride (STAB)
Temperature 60-100 °C0 °C to Room Temperature
Reaction Time 4-24 hours2-12 hours

References

  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]

  • Mamat, C., Grosse-Gehling, P., Wuest, F. R., Peppel, T., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem Technical Guides.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]

  • BenchChem. (2024).
  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759. [Link]

Sources

Technical Support Center: tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate in their experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the foundational knowledge and practical steps to ensure the integrity of your starting materials and the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: I've stored my this compound for a few weeks and now see a new, more polar spot on my TLC plate. What is happening?

A: The most probable cause is the partial or complete cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, and even trace amounts of acid in your storage solvent or on the container surface can catalyze this deprotection over time.[1][2] The resulting product, 1-(2,2-difluoroethyl)piperazine, is a free amine, which is significantly more polar and will exhibit a lower Rf value on a typical silica gel TLC plate.

Q2: What are the optimal long-term storage conditions for this compound?

A: To maximize shelf-life and prevent degradation, the compound should be stored under the conditions summarized in the table below. The primary goals are to exclude moisture, acidic vapors, and light.

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated)Slows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO2 and moisture.
Container Amber glass vial with a PTFE-lined capProtects from light and provides an inert, tightly sealed environment.
State SolidStoring as a solid is preferable to storage in solution, where contaminants or solvent impurities can more readily induce degradation.

Q3: My NMR spectrum shows a small peak at ~1.5 ppm and a broad singlet that integrates to two protons. Is my sample degrading?

A: This could indicate the formation of tert-butanol and the free piperazine byproduct. The cleavage of the Boc group under acidic conditions generates a tert-butyl cation and a carbamic acid intermediate.[3][4] The tert-butyl cation can be trapped by residual water to form tert-butanol, which would appear as a singlet around 1.2-1.6 ppm in many deuterated solvents. The carbamic acid rapidly decarboxylates to yield the free amine, whose N-H protons might appear as a broad singlet.[2][3]

Q4: Can I use this reagent in a reaction that requires a strong base?

A: Yes, the Boc protecting group is generally stable under basic conditions.[5] This chemical orthogonality is a key feature, allowing for selective deprotection in synthetic routes that may also involve base-labile groups like Fmoc.[5] However, ensure the base itself is pure and not contaminated with any acidic species.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a deeper dive into potential stability problems and offers systematic approaches to their resolution.

Issue 1: Unexpected Boc Deprotection

The most significant stability challenge for this molecule is the acid-catalyzed hydrolysis of the Boc-protecting group.

Causality: The mechanism begins with the protonation of the carbamate's carbonyl oxygen.[2] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free 1-(2,2-difluoroethyl)piperazine.[2][3]

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decomposition BocN Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc Acidic Trace (e.g., from solvent) H_plus H+ CarbamicAcid Carbamic Acid Intermediate tBu_cation tert-Butyl Cation ProtonatedBoc_ref->CarbamicAcid Slow, Rate-Determining ProtonatedBoc_ref->tBu_cation FreeAmine Free Amine (Product Impurity) CarbamicAcid_ref->FreeAmine Fast CO2 CO2 CarbamicAcid_ref->CO2

Figure 1. Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Workflow:

Troubleshooting_Workflow start Suspected Degradation (e.g., new TLC/LCMS peak) check_purity Confirm Purity by LC-MS or NMR start->check_purity is_deprotected Is deprotected amine present? check_purity->is_deprotected check_solvents Check pH of Solvents and Reagents is_deprotected->check_solvents Yes other_issue Investigate other degradation pathways (e.g., oxidation) is_deprotected->other_issue No is_acidic Are they acidic? check_solvents->is_acidic neutralize Neutralize solvents with basic alumina or use fresh, anhydrous solvents is_acidic->neutralize Yes repurify Re-purify compound via flash chromatography is_acidic->repurify No (Contamination likely in original sample) neutralize->repurify store_properly Store purified material under inert gas at ≤ 4°C repurify->store_properly end Problem Resolved store_properly->end

Figure 2. Workflow for troubleshooting unexpected deprotection.
Protocol: Acid Stress Test

This protocol helps determine the sensitivity of your batch to acidic conditions.

  • Preparation : Prepare a 1 mg/mL stock solution of your compound in acetonitrile.

  • Control Sample : Transfer 100 µL of the stock solution to an HPLC vial. Dilute with 900 µL of acetonitrile.

  • Test Sample : Transfer 100 µL of the stock solution to a separate HPLC vial. Add 890 µL of acetonitrile and 10 µL of a 0.1% trifluoroacetic acid (TFA) in water solution.

  • Incubation : Let both vials stand at room temperature for 1 hour.

  • Analysis : Analyze both the control and test samples by HPLC-UV or LC-MS.

  • Interpretation : A significant decrease in the parent compound's peak area and the appearance of a new, earlier-eluting peak in the test sample confirms acid lability. If the control sample also shows degradation, your stock solvent may be contaminated.

Best Practices for Handling and Use

Adhering to best practices is crucial for preventing stability issues before they arise.

  • Use Anhydrous Solvents : When preparing solutions, always use fresh, anhydrous grade solvents. Older bottles of solvents like dichloromethane (DCM) or methanol can accumulate acidic impurities.

  • Inert Atmosphere Reactions : If the compound is a critical starting material, weigh it out and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to atmospheric moisture and CO₂.

  • Avoid Protic Acids : In experimental design, be aware that this compound is incompatible with strong protic acids like HCl and TFA, and even weaker acids like acetic acid can cause slow deprotection.[1] Lewis acids can also initiate cleavage.[6]

  • Regular Purity Checks : For materials stored over long periods, it is good practice to re-analyze the purity by NMR or LC-MS before use in a critical experiment.

References
  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 24, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Challenges in the Purification of Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the unique challenges encountered during the purification of fluorinated amine compounds. The introduction of fluorine into amine-containing molecules dramatically alters their physicochemical properties, often complicating standard purification protocols. This resource combines theoretical explanations with actionable troubleshooting strategies to empower you to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated amines so challenging to purify compared to their non-fluorinated analogs?

A: The difficulty arises from the profound electronic effects of the fluorine atom. Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the rest of the molecule.[1] This has several key consequences:

  • Reduced Basicity (Lowered pKa): The electron-withdrawing inductive effect of fluorine stabilizes the lone pair on the nitrogen atom, making it less available to accept a proton.[2][3] This lowers the amine's pKa, sometimes by several units, which can dramatically alter its behavior in pH-dependent purification methods like acid-base extraction and ion-exchange chromatography.[4]

  • Altered Polarity and Lipophilicity: While fluorine itself is polar, the C-F bond is highly polarized. Depending on the degree and position of fluorination, the overall molecular polarity and lipophilicity can be altered in non-intuitive ways, affecting retention in both normal- and reverse-phase chromatography.[5][6]

  • Unique Intermolecular Interactions: Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can influence their solubility and chromatographic behavior, especially when using fluorinated stationary or mobile phases.[7]

Q2: How significantly does fluorine substitution impact the pKa of an amine?

A: The impact is substantial and depends on the proximity of the fluorine atom(s) to the amine group. For instance, comparing a series of pyrrolidine-containing compounds, the introduction of a fluorine atom systematically decreased the pKa of the basic pyrrolidine by 1.1 to 3.3 units.[4] This shift is critical because it dictates the pH required to protonate or deprotonate the amine for effective separation.

Q3: What is the first thing I should consider when developing a purification strategy for a novel fluorinated amine?

A: The first and most critical step is to determine or accurately estimate the pKa of your compound's conjugate acid (pKaH). This value will guide your choice of pH for mobile phases in chromatography and aqueous solutions for extractions. An incorrect assumption about the amine's basicity is the most common reason for failed purifications.

Q4: I see a lot of methods using Trifluoroacetic Acid (TFA). Is it difficult to remove from the final product?

A: Yes, removing residual TFA can be challenging. Because many fluorinated amines are weaker bases, they may not readily form a free base that can be washed away from the TFA salt. TFA can form a strong ion pair with the protonated amine, making its removal by simple evaporation or extraction difficult. Specific protocols, such as using a basic solid-phase extraction (SPE) cartridge, are often required.

Troubleshooting Guide by Technique

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during purification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Q: My peak shape is terrible! I'm seeing significant tailing.

A: Peak tailing for basic compounds like amines is a classic problem in RP-HPLC.

  • Causality: The root cause is secondary ionic interactions between your protonated amine analyte and residual acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase. This creates multiple interaction modes, slowing a portion of the analyte molecules and causing the peak to tail.

  • Solution 1: Add a Sacrificial Base (Competitive Additive):

    • What to do: Add a small amount (typically 0.1% v/v) of a competing amine, such as triethylamine (TEA), to your mobile phase.[8]

    • Why it works: The TEA is a stronger base and is present at a much higher concentration. It will preferentially interact with the active silanol sites, effectively "masking" them from your fluorinated amine analyte.[9] This leads to a more homogenous interaction with the C18 phase, resulting in a sharp, symmetrical peak.

  • Solution 2: Control the pH:

    • What to do: Lower the mobile phase pH by adding an acid like formic acid or TFA (typically 0.1% v/v). A pH of 2.5-3.5 is a good starting point.

    • Why it works: At low pH, both your analyte (amine) and the problematic silanol groups are fully protonated. The positively charged amine is repelled by the now-protonated (and thus less interactive) silanol surface, minimizing the unwanted secondary interactions.

Q: My fluorinated amine has very little or no retention on a C18 column.

A: This is common, as fluorination can sometimes decrease the overall hydrophobicity of a molecule, leading to poor retention in reverse-phase.

  • Causality: Your compound is too polar for the stationary phase and is eluting with the solvent front.

  • Solution 1: Use a More Aqueous Mobile Phase:

    • What to do: Increase the percentage of the aqueous component (e.g., water) in your mobile phase. However, be aware that many standard C18 columns can suffer from "phase collapse" in highly aqueous conditions (>95% water). If this is necessary, you must use an "aqueous stable" or "polar-embedded" column.

  • Solution 2: Use a Less Retentive Stationary Phase:

    • What to do: Switch from a C18 to a C8, or even a Phenyl or Cyano (CN) column.

    • Why it works: These phases are less hydrophobic than C18, allowing for more effective partitioning of more polar analytes from the mobile phase.

  • Solution 3: Use an Ion-Pairing Reagent:

    • What to do: For weakly basic amines, adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) can increase retention.[10]

    • Why it works: The HFBA forms an ion pair with the protonated amine, creating a larger, more hydrophobic complex that interacts more strongly with the C18 stationary phase. Note that these reagents can be difficult to remove from the column.

Supercritical Fluid Chromatography (SFC)

Q: My basic fluorinated amine is giving poor peak shape in SFC. What should I do?

A: SFC is an excellent technique for purifying basic compounds, but mobile phase composition is key.

  • Causality: Similar to HPLC, secondary interactions with the stationary phase can cause peak tailing. The acidic nature of supercritical CO2 can also protonate the amine, leading to these interactions.

  • Solution: Add a Basic Modifier:

    • What to do: Add a small amount of a basic amine additive to your co-solvent (e.g., methanol). Common choices are diethylamine (DEA), triethylamine (TEA), or isopropylamine (IPA), typically at concentrations of 0.1% to 0.5%.[9]

    • Why it works: These basic additives act as competitive inhibitors for active sites on the stationary phase, improving peak shape for basic analytes.[9] They also help to keep your analyte in its neutral, free-base form.

Acid-Base Extraction

Q: I can't extract my fluorinated amine into the aqueous acid layer. What's wrong?

A: This is a direct consequence of the reduced basicity of your amine.

  • Causality: The pKa of your fluorinated amine is likely much lower than you expect. A standard 1M HCl solution (pH ~0) may not be acidic enough to fully protonate your amine, preventing it from partitioning into the aqueous phase.

  • Solution: Understand Your pKa and Adjust pH:

    • What to do: You must use an aqueous acid solution with a pH that is at least 2 units below the pKa of your amine's conjugate acid. You may need to use more concentrated acids, but always be mindful of potential side reactions.

    • Why it works: The "pH Rule of Thumb" for extractions states that to have >99% of an amine in its protonated (water-soluble) form, the pH of the aqueous solution must be at least two units lower than the pKaH.

Q: I'm getting a persistent emulsion during my extraction.

A: Fluorinated compounds can sometimes act as surfactants, stabilizing emulsions.

  • Causality: The distinct hydrophobic (organic part) and potentially lipophobic/hydrophilic (fluorinated/amine part) nature of the molecule can stabilize the interface between the organic and aqueous layers.

  • Solution 1: Add Brine:

    • What to do: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock it.

    • Why it works: The high ionic strength of the brine increases the polarity of the aqueous phase, which helps to break the emulsion by forcing the organic components out.

  • Solution 2: Centrifugation:

    • What to do: If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed.

    • Why it works: The physical force helps to coalesce the dispersed droplets of the minor phase, leading to phase separation.

Crystallization

Q: My fluorinated amine oil just won't crystallize.

A: The unique packing properties of fluorinated compounds can make crystallization challenging.

  • Causality: Fluorine atoms can disrupt typical crystal lattice packing (π-stacking, hydrogen bonding networks). The lower basicity also makes forming crystalline salts with common acids (like HCl) more difficult.

  • Solution 1: Explore a Wide Range of Solvents:

    • What to do: Don't just rely on standard hydrocarbon and ethereal solvents. Experiment with fluorinated solvents, or solvent/anti-solvent systems that incorporate them. Techniques like microbatch under-oil crystallization can also be effective.[11]

  • Solution 2: Form a Salt with a Stronger Acid:

    • What to do: If your amine is a weak base, try forming a salt with a stronger acid that has a pKa well below that of your amine's conjugate acid. This increases the likelihood of forming a stable, crystalline salt.

Detailed Experimental Protocols

Protocol 1: Removal of TFA using Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE)

This protocol is designed to isolate a basic fluorinated amine from excess TFA and other neutral or acidic impurities.

Principle: At a neutral or slightly acidic pH, the basic amine will be protonated and will bind strongly to the negatively charged SCX sorbent. The TFA anion and neutral impurities will pass through. The purified amine is then eluted by raising the pH with a basic solution.

Materials:

  • SCX SPE Cartridge (choose bed weight based on sample mass)

  • Methanol (MeOH)

  • Deionized Water

  • 2% Ammonium Hydroxide in Methanol (NH4OH/MeOH)

  • Sample dissolved in a minimal amount of MeOH or Water

Procedure:

  • Conditioning: Pass 3-5 column volumes of MeOH through the SCX cartridge to wet the sorbent.

  • Equilibration: Pass 3-5 column volumes of deionized water or your loading solvent (e.g., 50% MeOH/Water) through the cartridge. Do not let the sorbent go dry.

  • Loading: Slowly load your sample solution onto the cartridge. The pH of the loaded sample should be at least 2 units below the pKa of the amine to ensure protonation.

  • Washing:

    • Wash with 3-5 column volumes of deionized water to remove any water-soluble, non-basic impurities.

    • Wash with 3-5 column volumes of MeOH to remove any organic-soluble, non-basic impurities.

  • Elution: Elute the purified amine by passing 2-3 column volumes of 2% NH4OH/MeOH through the cartridge. The ammonia deprotonates the amine, releasing it from the SCX sorbent.

  • Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the purified, TFA-free fluorinated amine.

Protocol 2: Step-by-Step HPLC Method Development for a Fluorinated Amine

This protocol provides a logical workflow for developing a robust purification method.

Objective: Achieve a symmetrical peak with a retention factor (k') between 2 and 10.

Step 1: Initial Scouting Run

  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Analysis:

    • No retention? The compound is too polar. Proceed to Step 2a.

    • Good retention but peak tailing? The formic acid isn't sufficient to mask silanol interactions. Proceed to Step 2b.

    • Good retention and peak shape? Proceed to Step 3.

Step 2: Troubleshooting

  • Step 2a (Low Retention): Switch to a polar-embedded C18 column or a Phenyl column and repeat the scouting run. These columns offer different selectivity for polar compounds.

  • Step 2b (Peak Tailing): Prepare new mobile phases containing 0.1% TFA instead of formic acid. TFA is a stronger acid and a better ion-pairing agent, which often improves peak shape for stubborn bases. If tailing persists, add 0.05% TEA to the 0.1% formic acid mobile phase.

Step 3: Optimization

  • Once you have good peak shape and retention, optimize the gradient to improve resolution from nearby impurities and minimize the run time. Perform several focused gradient runs around the elution percentage observed in the scouting run.

Visualizations and Data

Diagrams

Workflow cluster_start Start: Crude Fluorinated Amine cluster_eval Evaluation cluster_paths Troubleshooting Paths cluster_solutions Solutions cluster_end End Goal start Initial HPLC Scouting Run (C18, 0.1% Formic Acid) eval Assess Peak Shape & Retention start->eval tailing Problem: Peak Tailing eval->tailing Poor Shape no_retention Problem: No Retention eval->no_retention k' < 1 good_shape Result: Good Shape & Retention eval->good_shape Acceptable sol_tail Action: Add TEA or use TFA in Mobile Phase tailing->sol_tail sol_ret Action: Switch to Polar-Embedded or Phenyl Column no_retention->sol_ret sol_opt Action: Optimize Gradient for Purification good_shape->sol_opt sol_tail->sol_opt sol_ret->sol_opt purified Purified Compound sol_opt->purified

Caption: Troubleshooting workflow for RP-HPLC purification.

Mechanism cluster_0 Without Additive (Peak Tailing) cluster_1 With TEA Additive (Symmetrical Peak) Silica Silica Surface Si-O⁻ Amine1 R-NH₃⁺ Amine1->Silica:f1 Strong Ionic Interaction (Slows Elution) Amine2 R-NH₃⁺ Silica2 Silica Surface Si-O⁻ TEA TEA-H⁺ TEA->Silica2:f1 TEA masks active site Amine3 R-NH₃⁺

Caption: Mechanism of peak tailing mitigation by TEA.

Data Tables

Table 1: Impact of Fluorination on Amine Basicity (pKa of Conjugate Acid)

CompoundStructurepKaH (approx.)Change (ΔpKa)
CyclohexylamineC₆H₁₁NH₂10.6-
4,4-DifluorocyclohexylamineC₆H₉F₂NH₂~8.5-2.1
AnilineC₆H₅NH₂4.6-
4-FluoroanilineFC₆H₄NH₂4.1-0.5
2,3,4,5,6-PentafluoroanilineC₆F₅NH₂0.3-4.3

Note: pKa values are approximate and can vary with solvent and temperature. Data synthesized from multiple sources for illustrative purposes.[2][4]

Table 2: Common Mobile Phase Additives for Amine Purification

AdditiveTypeTypical Conc.PurposeBest For
Formic Acid Acidic0.1%Protonates amine, suppresses some silanol activityGeneral purpose, MS-compatible
Trifluoroacetic Acid (TFA) Acidic0.05 - 0.1%Stronger acid, better ion-pairing, masks silanolsStubborn bases, improves peak shape, MS-compatible but can cause suppression
Triethylamine (TEA) Basic0.1 - 0.5%Competitively masks active silanol sitesRP and NP chromatography, excellent for improving peak shape of bases
Ammonium Hydroxide Basic0.1%Eluting agent in SPE, keeps analyte in free-base formCation Exchange SPE, high pH chromatography
Diethylamine (DEA) Basic0.1 - 0.5%Stronger base than TEA, used as additive in SFCSupercritical Fluid Chromatography (SFC)

References

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Chemical Communications (RSC Publishing). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • ResearchGate. What solvent should I use with SPE to elute amines from silica?. [Link]

  • Waters. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Chromatography Problems. [Link]

  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • LCGC International. (2019). Method from Mars? Coping with Chromatographic Legacies. [Link]

  • ACS Publications. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. [Link]

  • ResearchGate. (2015). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]

  • ResearchGate. (2021). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • National Institutes of Health (NIH). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). [Link]

  • ResearchGate. (2016). Crystallization of New Inorganic Fluoride Nanomaterials at Soft Chemistry Conditions and Their Application Prospects. [Link]

  • Waters. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • ACS Publications. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. [Link]

  • Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. [Link]

  • Sepu-Tech. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • ResearchGate. (2019). Fluorinated Pickering Emulsions with Nonadsorbing Interfaces for Droplet-based Enzymatic Assays. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Ukrainian Chemistry Journal. (2024). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]

  • Chromatography Forum. (2005). use of Triethylamine. [Link]

  • Drug Discovery Pro. Fluorine in drug discovery: Role, design and case studies. [Link]

  • American Pharmaceutical Review. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • National Institutes of Health (NIH). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • National Institutes of Health (NIH). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. [Link]

  • MDPI. (2022). Mechanochemical Synthesis of Fluorinated Imines. [Link]

  • National Institutes of Health (NIH). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. [Link]

  • National Institutes of Health (NIH). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • ResearchGate. (2012). Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers. [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • Chemical Science (RSC Publishing). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. [Link]

  • Agilent. SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

  • Frontiers. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimentation. As a key intermediate in pharmaceutical synthesis, understanding its solubility profile is critical for reaction efficiency, formulation, and overall project success. This guide provides in-depth, field-proven insights to navigate these challenges.

Core Concept: Understanding the Molecule

This compound is a derivative of 1-Boc-piperazine. The core structure consists of a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, which renders one of the amine functionalities temporarily inert. The substitution at the 4-position with a 2,2-difluoroethyl group significantly influences the molecule's physicochemical properties, including its solubility. The Boc group adds lipophilicity, while the difluoroethyl group can impact polarity and intermolecular interactions. The parent compound, 1-Boc-piperazine, is generally soluble in organic solvents like methanol, ethyl acetate, and dichloromethane, but its water solubility can be limited.[1] Difficulties in achieving desired concentrations are common and often necessitate a systematic approach to solvent selection and optimization.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter in the laboratory. The causality behind each troubleshooting step is explained to empower you to make informed decisions.

Q1: My compound, this compound, has precipitated out of my reaction mixture. How can I get it back into solution?

A1: Precipitation during a reaction is a common indicator of solvent saturation. The choice of solvent is critical and should be matched to the polarity of your reactants and the target compound.

  • Immediate Action: Gentle heating of the reaction mixture can often redissolve the precipitate, assuming the compound is thermally stable.

  • Root Cause Analysis: The polarity of your solvent may not be optimal. Piperazine derivatives with a Boc-protecting group are often soluble in a range of organic solvents. Consider adding a co-solvent to modify the polarity of the medium. For instance, if your reaction is in a non-polar solvent like toluene, adding a more polar solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) can enhance solubility.

  • Expert Insight: The difluoroethyl group on your specific compound can alter its solubility profile compared to simpler Boc-piperazine derivatives. A systematic solvent screening is highly recommended.

Q2: I am struggling to prepare a stock solution of this compound at the desired concentration for my biological assay. What should I do?

A2: Preparing high-concentration stock solutions for biological assays is a frequent challenge, especially with poorly water-soluble compounds.[2]

  • Initial Steps: Begin by attempting to dissolve the compound in common organic solvents appropriate for your assay, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Systematic Approach: If initial attempts fail, a co-solvent strategy is a robust next step.[3] A mixture of DMSO and a polyethylene glycol (e.g., PEG 400) can be effective.

  • pH Adjustment: The piperazine ring has a basic nitrogen atom. Although the Boc group is present, the second nitrogen can be protonated. Adjusting the pH of your aqueous buffer to be slightly acidic may improve solubility. However, be mindful of the stability of the Boc group, which can be cleaved under strongly acidic conditions.

  • Advanced Techniques: For particularly challenging cases, consider formulating the compound as a solid dispersion or using complexation agents like cyclodextrins.[4] These techniques can significantly enhance aqueous solubility.[2]

Q3: My compound appears to be an oil or a waxy solid, making it difficult to handle and weigh accurately. Is this normal, and how does it affect solubility?

A3: The physical form of your compound is highly dependent on its purity and the presence of residual solvents. The parent compound, 1-Boc-piperazine, has a melting point in the range of 43-47 °C, indicating it is a solid at room temperature.[1][5] Your derivative may have a lower melting point.

  • Purification is Key: An oily or waxy appearance can suggest impurities. Ensure your compound is of high purity.

  • Handling and Dissolution: For weighing, you can dissolve the entire sample in a known volume of a suitable solvent to create a stock solution of a known concentration.

  • Impact on Solubility: The physical form itself (amorphous vs. crystalline) can impact the dissolution rate. Amorphous forms generally dissolve faster. If you are experiencing slow dissolution, gentle warming and sonication can be beneficial.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for dissolving this compound?

A: Based on the structure and properties of related compounds, the following solvents are excellent starting points:

  • Organic Synthesis: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol, Acetonitrile.

  • Biological Assays: Dimethyl sulfoxide (DMSO), Ethanol, Dimethylformamide (DMF).

Q: Is this compound soluble in water?

A: The parent 1-Boc-piperazine is reported to have some water solubility.[1] However, the addition of the lipophilic Boc group and the difluoroethyl group likely results in low aqueous solubility for your specific compound. Direct dissolution in aqueous buffers is expected to be challenging.

Q: How does temperature affect the solubility of this compound?

A: In most cases, solubility increases with temperature. Gentle heating can be a useful technique to dissolve the compound, but it is crucial to ensure the compound's stability at elevated temperatures. Always check for degradation after heating.

Experimental Protocol: Systematic Solubility Assessment

This protocol provides a structured approach to determining the approximate solubility of your compound in various solvents.

Objective: To identify suitable solvents and estimate the solubility of this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., water, DMSO, ethanol, methanol, DCM, THF, acetonitrile, PEG 400)

  • Vials with screw caps

  • Vortex mixer

  • Sonicator

  • Heating block or water bath

Procedure:

  • Preparation: Accurately weigh 1-2 mg of the compound into separate, labeled vials.

  • Initial Solvent Addition: Add a small, measured volume (e.g., 100 µL) of the first solvent to the corresponding vial.

  • Mixing: Vortex the vial for 30-60 seconds. Observe for dissolution.

  • Energy Input (if necessary): If the compound has not fully dissolved, sonicate the vial for 5-10 minutes. If still undissolved, gently heat the vial (e.g., to 40-50 °C) for 5-10 minutes.

  • Incremental Solvent Addition: If the compound remains undissolved, add another measured volume of the solvent and repeat the mixing and energy input steps.

  • Record Observations: Carefully record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility in mg/mL.

  • Repeat for All Solvents: Repeat this process for each solvent you are testing.

Data Summary Table:

SolventApproximate Solubility (mg/mL)Observations (e.g., clear solution, suspension)
Water
DMSO
Ethanol
Methanol
DCM
THF
Acetonitrile
PEG 400

Decision Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

Solubility_Troubleshooting start Start: Solubility Issue Identified solvent_screen Perform Systematic Solvent Screen (DCM, THF, MeOH, DMSO, etc.) start->solvent_screen is_soluble Is solubility adequate? solvent_screen->is_soluble increase_energy Apply Energy (Vortex, Sonicate, Gentle Heat) is_soluble->increase_energy No success Success: Proceed with Experiment is_soluble->success Yes is_soluble_energy Is solubility adequate? increase_energy->is_soluble_energy cosolvent Try Co-solvent System (e.g., DMSO/PEG 400, DCM/MeOH) is_soluble_energy->cosolvent No is_soluble_energy->success Yes is_soluble_cosolvent Is solubility adequate? cosolvent->is_soluble_cosolvent ph_adjust pH Adjustment (for aqueous systems) is_soluble_cosolvent->ph_adjust No is_soluble_cosolvent->success Yes is_soluble_ph Is solubility adequate? ph_adjust->is_soluble_ph advanced Consider Advanced Formulation (Solid Dispersion, Complexation) is_soluble_ph->advanced No is_soluble_ph->success Yes fail Consult Formulation Specialist advanced->fail

Caption: A decision tree for systematically addressing solubility issues.

References

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. Available at: [Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. Available at: [Link]

  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | C11H21BrN2O2 | CID 15946441 - PubChem. Available at: [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Available at: [Link]

  • tert-Butyl 2-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 18004789 - PubChem. Available at: [Link]

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 - PubChem. Available at: [Link]

Sources

Technical Support Center: A Guide to tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the handling, storage, and troubleshooting of this versatile building block. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.

Compound Overview and Key Properties

This compound (CAS 1225380-87-9) is a key intermediate in medicinal chemistry and drug discovery. The presence of the difluoroethyl moiety can significantly modulate the physicochemical properties of lead compounds, such as metabolic stability and basicity (pKa) of the piperazine nitrogen, making it a valuable synthon for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the 4-position of the piperazine ring.

PropertyValueSource
CAS Number 1225380-87-9BLDpharm[1]
Molecular Formula C₁₁H₂₀F₂N₂O₂BLDpharm[1]
Molecular Weight 250.29 g/mol BLDpharm[1]
Appearance Typically a solid or oilInferred from related compounds
Storage Temperature 2-8°CBLDpharm[1]

Handling and Storage: Best Practices

Proper handling and storage are paramount to maintain the quality and stability of this compound.

Receiving and Initial Inspection:

Upon receiving the compound, visually inspect the container for any signs of damage or leakage. Ensure the container is tightly sealed.

Storage Conditions:

For optimal stability, the compound should be stored at 2-8°C in a dry, well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis of the Boc group over time, and to protect it from atmospheric contaminants.

Handling Precautions:

Based on data from structurally related piperazine derivatives, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[2] Therefore, it is essential to use appropriate personal protective equipment (PPE), including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are recommended.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a NIOSH-approved respirator.

All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors. After handling, wash hands thoroughly.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the use of this compound in your experiments.

FAQ 1: My compound appears to be an oil/low melting solid, is this normal?

Yes, this is not uncommon for Boc-protected piperazine derivatives. Depending on the purity and residual solvent content, the compound may exist as a low-melting solid or a viscous oil. As long as the material was stored under the recommended conditions, its reactivity should not be compromised.

FAQ 2: What are the best solvents for this compound?
  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • N,N-Dimethylformamide (DMF)

It is advisable to perform a small-scale solubility test before proceeding with your experiment.

Troubleshooting: Incomplete Boc Deprotection

A common downstream reaction is the removal of the Boc protecting group to liberate the secondary amine for further functionalization.

Q: My Boc deprotection reaction is sluggish or incomplete. What should I do?

A: Incomplete Boc deprotection is a frequent challenge. Here's a systematic approach to troubleshoot this issue:

  • Acid Strength and Stoichiometry: The Boc group is cleaved under acidic conditions. If you are using a milder acid, consider switching to a stronger one. Trifluoroacetic acid (TFA) is highly effective. Ensure you are using a sufficient excess of the acid.

  • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow at room temperature, a gentle increase in temperature (e.g., to 40-50°C) can often drive it to completion.

  • Scavengers for the tert-Butyl Cation: The tert-butyl cation generated during deprotection can sometimes lead to side reactions. The addition of a scavenger, such as triethylsilane (TES) or anisole, can trap this cation and improve the reaction outcome.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Visualizing the Workflow

Diagram: Boc Deprotection Workflow

Boc_Deprotection_Workflow Workflow for Boc Deprotection start Start: Boc-protected piperazine dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at RT (1-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up monitor->workup Reaction complete neutralize Neutralize with NaHCO3 workup->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry product Final Product: Deprotected Piperazine dry->product

Caption: A step-by-step workflow for the deprotection of the Boc group.

References

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). The electrophilic difluoroethylation of amines Reaction conditions.... Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of t-Boc-Protected Amines with Difluorocarbene. Retrieved from [Link]

  • Connect Journals. (2018). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • PubMed. (2017). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • ProChemical. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Peptides. (n.d.). 1-Boc-piperazine. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: Tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate vs. its Monofluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The piperazine moiety, a ubiquitous core in numerous marketed drugs, is frequently a target for such modifications.[1] This guide provides an in-depth, objective comparison of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate and its monofluorinated counterpart, tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate . By examining their synthesis, key physicochemical parameters, and metabolic stability, we aim to provide actionable insights for researchers engaged in drug design and lead optimization.

Introduction: The Rationale for Fluorination in Piperazine Scaffolds

The introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, membrane permeability, and target-binding affinity. The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine can alter the basicity (pKa) of nearby functional groups, impacting a molecule's ionization state at physiological pH and, consequently, its absorption and distribution.

This guide focuses on the comparison between a geminal difluoroethyl and a monofluoroethyl substituent on a Boc-protected piperazine core. The central question we address is: how does the degree of fluorination on the ethyl substituent impact the key drug-like properties of the piperazine scaffold?

Comparative Physicochemical Properties

PropertyMonofluorinated AnalogDifluorinated AnalogExpected Impact of Increased Fluorination
Molecular Weight ~232.31 g/mol ~250.29 g/mol Increase
Calculated LogP LowerHigherIncrease in lipophilicity
pKa (of the piperazine nitrogen) HigherLowerDecrease in basicity

Note: The LogP and pKa values are predicted based on chemical principles and require experimental verification.

Lipophilicity (LogP)

The introduction of fluorine is known to increase lipophilicity. Therefore, it is anticipated that the difluorinated analog will exhibit a higher LogP value compared to its monofluorinated counterpart. This increased lipophilicity can enhance membrane permeability and cell penetration, but an excessive increase may also lead to higher plasma protein binding and reduced aqueous solubility.

Basicity (pKa)

The strongly electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the distal piperazine nitrogen. This effect will be more pronounced in the difluorinated analog due to the additive inductive effect of the two fluorine atoms. A lower pKa means that at physiological pH (7.4), a smaller proportion of the piperazine nitrogen will be protonated. This can have significant implications for target binding, as many GPCRs and ion channels have key interactions with a protonated amine.

Synthesis of the Target Compounds

The synthesis of both the monofluorinated and difluorinated piperazine derivatives can be achieved through nucleophilic substitution of a suitable fluoroalkylating agent by Boc-piperazine.

Proposed Synthesis Workflow

cluster_0 Synthesis of Monofluorinated Analog cluster_1 Synthesis of Difluorinated Analog Boc_piperazine tert-Butyl piperazine-1-carboxylate Monofluoro_product tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate Boc_piperazine->Monofluoro_product 1. Difluoro_product This compound Boc_piperazine->Difluoro_product 1. Fluoroethyl_tosylate 2-Fluoroethyl tosylate Fluoroethyl_tosylate->Monofluoro_product 2. Difluoroethyl_triflate 2,2-Difluoroethyl triflate Difluoroethyl_triflate->Difluoro_product 2. Base Base (e.g., K2CO3) Base->Monofluoro_product 3. Base->Difluoro_product 3. Solvent Solvent (e.g., ACN) Solvent->Monofluoro_product 4. Solvent->Difluoro_product 4.

Caption: Proposed synthetic routes for the mono- and difluorinated piperazine analogs.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of the target compounds, as well as for the determination of their key physicochemical properties.

Synthesis of tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate (Monofluorinated Analog)
  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2-fluoroethyl tosylate (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80 °C overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Synthesis of this compound (Difluorinated Analog)
  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2,2-difluoroethyl triflate (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Determination of LogP by HPLC

A reliable method for the experimental determination of LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]

cluster_workflow LogP Determination Workflow A Prepare standard solutions of compounds with known LogP values C Inject standards and test compound onto a C18 RP-HPLC column A->C B Prepare solution of test compound B->C D Elute with a mobile phase (e.g., acetonitrile/water gradient) C->D E Record retention times (tR) D->E F Plot log(tR) of standards vs. their known LogP values E->F G Determine LogP of the test compound from the calibration curve F->G

Caption: Workflow for the determination of LogP using RP-HPLC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds.[4][5]

cluster_workflow pKa Determination Workflow A Dissolve a known concentration of the compound in water B Titrate with a standardized solution of HCl A->B C Record the pH after each addition of titrant B->C D Plot the pH curve (pH vs. volume of titrant) C->D E Determine the half-equivalence point D->E F The pH at the half-equivalence point is equal to the pKa E->F

Caption: Workflow for the determination of pKa via potentiometric titration.

Metabolic Stability Assessment

The in vitro metabolic stability of the compounds can be assessed using human liver microsomes.[5][6] This assay provides an early indication of a compound's susceptibility to phase I metabolism.

In Vitro Metabolic Stability Assay Protocol
  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubate the test compound with human liver microsomes and NADPH (a cofactor for CYP enzymes) at 37 °C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent compound in each sample by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Expected Outcome: Due to the strength of the C-F bond, it is anticipated that both fluorinated compounds will exhibit a degree of metabolic stability. However, the difluorinated analog may show enhanced stability due to the increased steric hindrance and the greater deactivation of the adjacent C-H bonds towards oxidative metabolism.

Conclusion and Future Perspectives

The choice between a monofluorinated and a difluorinated ethyl substituent on a piperazine core is a nuanced decision that depends on the specific goals of the drug discovery program.

  • Monofluorination offers a more conservative approach, providing a moderate increase in lipophilicity and a slight decrease in basicity. This may be advantageous when a significant perturbation of the molecule's properties is not desired.

  • Difluorination , on the other hand, leads to a more pronounced increase in lipophilicity and a greater reduction in pKa. This could be beneficial for enhancing membrane permeability and metabolic stability, but may also negatively impact solubility and target interactions that rely on a protonated amine.

Ultimately, the optimal choice will be dictated by a comprehensive analysis of the structure-activity relationship (SAR) and the structure-property relationship (SPR) for the specific biological target of interest. The experimental protocols provided in this guide offer a framework for generating the necessary data to make an informed decision. Future work should focus on the direct, head-to-head experimental comparison of these two valuable building blocks in various medicinal chemistry contexts.

References

  • PubChem. Piperazine. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • PubChem. Aminoethylpiperazine. [Link]

  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Antia, U. P., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 55-63. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Pop, I. M., et al. (2019). Comparative physicochemical properties of seven types of monofloral honeys. Foods, 8(8), 347. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 90-95. [Link]

  • Yildiz, E., & Gümüş, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 345-354. [Link]

  • Johnson, T. A., & Meanwell, N. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Bobu, A. V., et al. (2019). Comparison of Physicochemical, Microbiological Properties and Bioactive Compounds Content of Grassland Honey and other Floral Origin Honeys. Foods, 8(8), 347. [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 2478, 165-176. [Link]

  • De Bony, J., et al. (2023). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 95(24), 9146-9153. [Link]

  • Firth, D. S., et al. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1548–1551. [Link]

  • Al-Hayouti, Y. M., & Al-Ayash, A. Y. (2018). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. International Journal of Scientific & Engineering Research, 9(10), 118-123. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Valko, K., & Du, C. M. (2002). U.S. Patent No. US20020009388A1. Washington, DC: U.S.
  • Bos, M., & Dahmen, E. A. (1973). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Analytica Chimica Acta, 63(1), 185-196. [Link]

  • An, G., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(6), 526-531. [Link]

  • Di Micco, S., et al. (2022). pKa values of common substituted piperazines. RSC Medicinal Chemistry, 13(8), 983-990. [Link]

  • Li, J., et al. (2019). U.S.
  • Liang, C., & Lian, H. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

Sources

A Senior Application Scientist's Guide to the Definitive Identity Confirmation of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate via LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of modern drug discovery and development, piperazine derivatives are indispensable scaffolds, valued for their versatile biological activities and favorable pharmacokinetic properties. The compound tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate represents a key building block, incorporating a difluoroethyl moiety that can significantly modulate metabolic stability and receptor binding affinity. As researchers synthesize and utilize such novel intermediates, the absolute confirmation of their chemical identity is not merely a procedural formality; it is the bedrock upon which all subsequent experimental data rests.

This guide provides an in-depth, experience-driven protocol for the identity confirmation of this specific fluorinated piperazine derivative using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of methods to explore the scientific rationale behind each experimental choice, from mobile phase composition to ionization parameters. Furthermore, we will objectively compare the strengths and limitations of LC-MS against other common analytical techniques for this specific application, providing a comprehensive framework for researchers in the field.

LC-MS: The Synergy of Separation and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in pharmaceutical development, primarily due to its exceptional sensitivity, selectivity, and speed.[1] The power of LC-MS lies in its hybrid nature: the liquid chromatograph first separates the analyte of interest from impurities and reaction byproducts, after which the mass spectrometer provides two critical pieces of information: the precise molecular weight and, through fragmentation, invaluable clues about the molecule's structure.[1][2]

For a molecule like this compound, which is a moderately polar small molecule, Electrospray Ionization (ESI) is the most suitable ionization technique.[2] ESI is a soft ionization method that generates intact molecular ions from polar molecules in solution, making it ideal for determining the molecular weight of thermally labile compounds without causing premature fragmentation.[2] The presence of two basic nitrogen atoms in the piperazine ring makes this compound particularly amenable to positive-ion ESI, as it can be readily protonated to form a stable [M+H]⁺ ion.

Predicted Analytical Profile

Before stepping into the laboratory, a senior scientist forms a hypothesis of the expected outcome. Based on the structure of this compound, we can predict its key analytical characteristics.

Molecular Formula: C₁₁H₂₀F₂N₂O₂

Monoisotopic Mass: 249.1493 Da

Predicted Protonated Ion [M+H]⁺: 250.1566 Da

This high-resolution mass is the primary signature we will be looking for in our analysis.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system. Each step is chosen to ensure robust separation, efficient ionization, and unambiguous detection, thereby instilling confidence in the final result.

Standard and Sample Preparation

The causality behind meticulous sample preparation is to prevent contamination and ensure accurate concentration.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 mixture of Mobile Phase A and Mobile Phase B (see below) as the diluent. This concentration is typically well within the sensitivity range of modern ESI-MS instruments.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC column or instrument.

Liquid Chromatography (LC) Conditions

The choice of a C18 reversed-phase column is standard for small molecules of moderate polarity.[3] The gradient elution is designed to provide good retention and sharp peak shape, ensuring separation from any potential impurities. The inclusion of formic acid in the mobile phase serves two critical functions: it acidifies the mobile phase to ensure the analyte is in its protonated form for better retention and peak shape, and it provides a source of protons to facilitate efficient electrospray ionization.[3]

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmIndustry standard for high-efficiency separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for reversed-phase chromatography; acid improves peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution; acid maintains consistent pH.
Flow Rate 0.4 mL/minOptimal for 2.1 mm ID columns, balancing speed and separation efficiency.
Column Temp. 40 °CReduces viscosity and improves peak symmetry.
Injection Vol. 2 µLSmall volume to prevent peak broadening.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min.A standard, fast gradient suitable for initial screening and purity assessment.[3]
Mass Spectrometry (MS) Conditions

Positive ESI mode is selected due to the basic nature of the piperazine nitrogens. The scan range is set to encompass the expected m/z of the protonated molecule. Tandem MS (MS/MS) is employed to induce fragmentation, providing structural confirmation.

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Ideal for polar, non-volatile small molecules.[2]
Polarity Positive (+)The piperazine moiety is readily protonated.
Scan Range (Full Scan) m/z 100 - 500Broad enough to detect the parent ion and potential adducts or fragments.
Capillary Voltage 3.5 kVStandard voltage for stable spray and efficient ion generation.
Gas Temperature 325 °CFacilitates desolvation of the ESI droplets.
Fragmentation Mode Collision-Induced Dissociation (CID)Standard method for generating fragment ions in tandem MS.[4]
Collision Energy (for MS/MS) 10-20 eV (Ramped)A range of energies ensures the capture of both low-energy (parent) and high-energy (fragment) ions.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve & Dilute prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc_inject Inject Sample prep3->lc_inject lc_column C18 Column Separation lc_inject->lc_column ms_esi Electrospray Ionization (ESI) lc_column->ms_esi ms_full Full Scan MS (m/z) ms_esi->ms_full ms_msms Tandem MS (Fragmentation) ms_full->ms_msms data_mass Confirm [M+H]⁺ ms_msms->data_mass data_confirm Confirm Identity data_mass->data_confirm data_frag Analyze Fragments data_frag->data_confirm

Caption: LC-MS workflow for identity confirmation.

Data Interpretation: From Spectrum to Structure

Expected Results Summary

The primary goal is to match the experimental data with the predicted values. A high-resolution mass spectrometer should provide mass accuracy within 5 ppm.

ParameterPredicted ValueAcceptance Criteria
Retention Time (t_R_) ~1.5 - 2.5 minA sharp, symmetrical peak.
[M+H]⁺ (Full Scan MS) m/z 250.1566Observed m/z within 5 ppm of predicted.
Key Fragments (MS/MS) m/z 194.1305, m/z 150.1039Presence of characteristic fragments.
Mass Spectrum Analysis: The Molecular Weight Signature

The full scan mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 250.1566 . The trustworthiness of this measurement is paramount; obtaining this value with high mass accuracy (e.g., 250.1568, an error of <1 ppm) provides strong evidence for the elemental formula C₁₁H₂₁F₂N₂O₂⁺, effectively ruling out other potential isobaric compounds.

Fragmentation Analysis: Confirming Connectivity

Tandem MS (MS/MS) provides the definitive structural evidence. By selecting the parent ion (m/z 250.16) and subjecting it to collision-induced dissociation (CID), we can observe a characteristic fragmentation pattern. For N-Boc protected piperazine derivatives, the most common and diagnostically significant fragmentation is the loss of a portion of the tert-butoxycarbonyl (Boc) group.[5]

The primary fragmentation pathway involves the neutral loss of isobutylene (C₄H₈, 56.06 Da), a hallmark of the Boc protecting group.

  • [M+H]⁺ → [M+H - C₄H₈]⁺ + C₄H₈

  • m/z 250.1566 → m/z 194.1305

A secondary fragmentation could involve the complete loss of the Boc group (C₅H₈O₂, 100.05 Da).

  • [M+H]⁺ → [M+H - C₅H₈O₂]⁺ + C₅H₈O₂

  • m/z 250.1566 → m/z 150.1039

Observing these specific fragments confirms not only the presence of the Boc group but also its attachment to the piperazine core.

Caption: Predicted fragmentation of the target compound.

Comparative Analysis: Alternative Methodologies

While LC-MS is a powerful tool, a comprehensive analysis involves understanding its place among other techniques.

TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS High Sensitivity & Selectivity: Requires minimal sample and provides molecular weight and structural data.[1] Speed: Fast analysis time. Direct Analysis: No derivatization needed.Limited Isomer Resolution: Cannot distinguish between positional isomers without chromatographic separation. Non-Definitive Structure: Provides fragmentation clues, not the complete, unambiguous connectivity of NMR.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Definitive Structure: Provides unambiguous information on the carbon-hydrogen-fluorine framework and atom connectivity. ¹⁹F NMR: Highly specific and sensitive for confirming the presence and environment of the difluoroethyl group.[6]Low Sensitivity: Requires significantly more sample (mg scale) compared to LC-MS. Slower: Analysis and data interpretation are more time-consuming. Complex Spectra: Can be complex to interpret if impurities are present.
Gas Chromatography-MS (GC-MS) High Resolution: Provides excellent chromatographic separation.Volatility Requirement: The analyte has a low volatility and would likely require derivatization to be analyzed by GC, adding complexity and potential for side reactions. Thermal Lability: The Boc group can be thermally labile, potentially degrading in the hot GC inlet.

Conclusion

The identity confirmation of this compound is reliably and efficiently achieved through a well-designed LC-MS method. By leveraging high-resolution mass spectrometry, the elemental composition can be confirmed with high confidence via an accurate mass measurement of the protonated molecule. Furthermore, tandem mass spectrometry provides definitive structural evidence through the characteristic fragmentation pattern of the N-Boc protecting group. This guide provides the experimental framework and scientific rationale necessary for researchers to implement a robust, self-validating protocol, ensuring the integrity of their synthetic intermediates and the reliability of their downstream research.

References

  • PubChem. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Siodmiak, J., et al. (2016). Mass spectra and major fragmentation patterns of piperazine designer drugs.... ResearchGate. [Link]

  • Vessecchi, R., et al. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • Perera, B. et al. (2021). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Kwan, W.P. & Liu, H. (2022). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]

  • Li, F., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Development and Delivery. [Link]

  • Acquavia, M.A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • McAlees, A., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed. [Link]

  • Reddit. (2021). What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option?. r/OrganicChemistry. [Link]

Sources

A Comparative Guide to the Synthesis of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic routes to tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, a crucial building block in contemporary drug discovery. We will delve into the nuances of established protocols and explore viable alternative reagents, offering experimental data and mechanistic insights to inform your synthetic strategy. Our focus is on providing a practical, field-tested perspective for researchers and drug development professionals.

The introduction of a difluoroethyl moiety into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. Consequently, the demand for robust and efficient methods for synthesizing key intermediates like this compound has grown substantially. This guide will navigate the chemical landscape of its synthesis, moving beyond a mere recitation of steps to a deeper understanding of the "why" behind the "how."

The Conventional Approach: Nucleophilic Substitution with Pre-activated Reagents

The most common strategy for the synthesis of the title compound involves the direct N-alkylation of tert-butyl piperazine-1-carboxylate with a suitable 2,2-difluoroethylating agent. This typically employs a pre-activated electrophile, such as 2,2-difluoroethyl tosylate or triflate.

The underlying principle of this S(_N)2 reaction is straightforward: the nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbon of the difluoroethyl group, displacing a good leaving group.

G cluster_0 Conventional Synthesis A tert-Butyl piperazine-1-carboxylate C This compound A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B 2,2-Difluoroethyl tosylate/triflate B->C

Figure 1: Conventional S(_N)2 approach for the synthesis of this compound.

While effective, this method is not without its challenges. The required 2,2-difluoroethyl tosylate or triflate can be costly and exhibit limited stability, posing hurdles for large-scale synthesis. Furthermore, the synthesis of these reagents themselves can be multi-step and require hazardous materials.

Alternative Strategy 1: Reductive Amination with 2,2-Difluoroacetaldehyde

A compelling alternative to the use of pre-activated electrophiles is the reductive amination of tert-butyl piperazine-1-carboxylate with 2,2-difluoroacetaldehyde. This approach circumvents the need for tosylate or triflate intermediates, potentially offering a more streamlined and cost-effective route.

The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired product. The choice of reducing agent is critical to the success of this reaction, with sodium triacetoxyborohydride (STAB) being a preferred option due to its mildness and selectivity.

Experimental Protocol: Reductive Amination

  • To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add 2,2-difluoroacetaldehyde (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

G cluster_1 Alternative 1: Reductive Amination A tert-Butyl piperazine-1-carboxylate C Iminium Ion Intermediate A->C B 2,2-Difluoroacetaldehyde B->C D This compound C->D Sodium Triacetoxyborohydride (STAB)

Figure 2: Reductive amination pathway for the synthesis of this compound.

Alternative Strategy 2: Nucleophilic Addition to 1,1-Difluoroethene

A less common but potentially highly efficient method involves the direct nucleophilic addition of tert-butyl piperazine-1-carboxylate to 1,1-difluoroethene. This reaction, often catalyzed by a strong base, leverages the electron-withdrawing nature of the fluorine atoms to activate the double bond for nucleophilic attack.

This approach is atom-economical but requires specialized equipment to handle the gaseous 1,1-difluoroethene. The reaction is typically performed under pressure to ensure a sufficient concentration of the gaseous reagent in the reaction mixture.

Experimental Protocol: Nucleophilic Addition

  • Charge a high-pressure reactor with tert-butyl piperazine-1-carboxylate (1.0 eq) and a strong, non-nucleophilic base such as sodium hydride (1.2 eq) in a suitable aprotic solvent (e.g., THF).

  • Seal the reactor and purge with nitrogen.

  • Pressurize the reactor with 1,1-difluoroethene gas (2-3 bar).

  • Heat the mixture to 60-80 °C and stir for 24 hours.

  • Cool the reactor to room temperature and carefully vent the excess gas.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

G cluster_2 Alternative 2: Nucleophilic Addition A tert-Butyl piperazine-1-carboxylate C This compound A->C Strong Base (e.g., NaH) Pressure B 1,1-Difluoroethene B->C

Figure 3: Nucleophilic addition to 1,1-difluoroethene for the synthesis of this compound.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators for each of the discussed synthetic strategies.

FeatureConventional S(_N)2Reductive AminationNucleophilic Addition
Key Reagent 2,2-Difluoroethyl tosylate/triflate2,2-Difluoroacetaldehyde1,1-Difluoroethene (gas)
Typical Yield 70-85%65-80%75-90%
Reaction Temperature Room Temp to 60 °C0 °C to Room Temp60-80 °C
Reaction Time 6-12 hours12-16 hours24 hours
Key Advantages Well-established, predictableAvoids unstable tosylates/triflatesAtom-economical, high yield
Key Disadvantages Costly/unstable reagentsRequires careful temperature controlRequires high-pressure equipment

Conclusion and Recommendations

The choice of synthetic route for this compound is ultimately a balance of scale, cost, available equipment, and safety considerations.

  • The conventional S(_N)2 approach remains a reliable option for small-scale synthesis where the cost of the electrophile is not prohibitive.

  • Reductive amination presents a more scalable and potentially cost-effective alternative, particularly if 2,2-difluoroacetaldehyde is readily available. Its mild reaction conditions are also advantageous.

  • Nucleophilic addition to 1,1-difluoroethene offers the most atom-economical and potentially highest-yielding route, making it an attractive option for large-scale industrial production. However, the requirement for specialized high-pressure equipment may limit its accessibility for academic or smaller-scale research labs.

It is our recommendation that research and development teams evaluate both the reductive amination and nucleophilic addition routes as potentially superior alternatives to the conventional method, especially for process development and scale-up campaigns.

References

  • Title: Synthesis of Biologically Active Fluorinated Molecules Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: Recent Advances in Nucleophilic Fluorination Source: Chemical Reviews URL: [Link]

A Senior Scientist's Guide to a Certificate of Analysis: Deconstructing tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The CoA as a Critical Starting Point in Drug Discovery

In the landscape of drug discovery, a Certificate of Analysis (CoA) is more than a mere quality control document; it is the foundational data upon which subsequent research is built. For a building block like tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various bioactive molecules, a thorough understanding of its CoA is paramount. This guide provides a comparative framework for evaluating the quality of this reagent, contrasting it with a common structural alternative, and offers detailed protocols for in-house verification. The integrity of your synthetic route and the purity of your final compound depend on the quality of your starting materials.

The 2,2-difluoroethyl moiety is often incorporated into drug candidates to enhance metabolic stability or to fine-tune physicochemical properties such as lipophilicity and pKa. The piperazine core, protected by a tert-butyloxycarbonyl (Boc) group, is a versatile scaffold for introducing further diversity. Therefore, ensuring the structural identity and purity of this reagent is a critical, non-negotiable first step.

Comparative Analysis: Key Quality Attributes

A CoA should be scrutinized for several key parameters. Here, we compare the typical specifications for our primary compound with a common, less complex alternative: tert-Butyl 4-ethylpiperazine-1-carboxylate. The absence of the fluorine atoms in the alternative makes it a useful comparator for understanding the analytical challenges the difluoro-moiety can introduce.

Parameter This compound (Typical Specs) tert-Butyl 4-ethylpiperazine-1-carboxylate (Typical Specs) Significance & Expert Interpretation
Appearance White to Off-White Solid/PowderWhite to Off-White Solid/PowderA simple but crucial first check. Any significant deviation (e.g., yellow or brown color) could indicate degradation or significant impurities.
Identity (¹H NMR) Conforms to StructureConforms to StructureThis is non-negotiable. The spectrum must be consistent with the expected structure, showing the correct chemical shifts, integrations, and coupling patterns. For the difluoro-compound, look for the characteristic triplet of triplets for the -CH₂-CHF₂ group.
Purity (HPLC/UPLC) ≥97.0%≥98.0%High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the gold standard for purity assessment. A purity of ≥97% is often acceptable for early-stage discovery. Note that the non-fluorinated analog often has a slightly higher typical purity, which can be a cost-performance consideration.
Purity (GC) ≥97.0%≥98.0%Gas Chromatography (GC) is suitable for volatile compounds and can detect residual solvents or volatile impurities that may not be well-resolved by HPLC.
Mass Spectrometry (MS) [M+H]⁺ = 265.16[M+H]⁺ = 229.20Confirms the molecular weight of the compound. The presence of the correct molecular ion peak is a primary confirmation of identity.
Residual Solvents Varies (e.g., <0.5% Ethyl Acetate)Varies (e.g., <0.5% Ethyl Acetate)Residual solvents from the synthesis and purification process can interfere with subsequent reactions or be toxic in later-stage development. This is often analyzed by Headspace GC-MS.
Water Content (Karl Fischer) <0.5%<0.5%Water can act as a nucleophile in many reactions, leading to unwanted byproducts. Karl Fischer titration is the standard method for accurate water quantification.

Experimental Verification Protocols: Trust but Verify

While a supplier's CoA is a critical document, in-house verification of key parameters for a new batch of starting material is a cornerstone of good laboratory practice (GLP) and ensures the reproducibility of your research.

Protocol 1: Identity and Purity Confirmation via ¹H NMR

Objective: To confirm the chemical structure and estimate the purity of the title compound.

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and coupling patterns are unique to the structure. The presence of unexpected signals can indicate impurities.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Shim the instrument to achieve good resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A typical acquisition might involve 16-32 scans.

  • Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Phase the spectrum and perform baseline correction. Calibrate the chemical shift to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis:

    • Confirm Key Signals:

      • Boc group: Singlet at ~1.46 ppm (9H).

      • Piperazine protons: Two broad multiplets/singlets, typically around 2.5-2.8 ppm and 3.4-3.6 ppm (8H total).

      • -CH₂-CHF₂: A triplet of triplets around 2.8-3.0 ppm (2H).

      • -CHF₂: A triplet of triplets (tt) around 5.8-6.2 ppm (1H), with characteristic coupling to both the adjacent protons and the fluorine atoms.

    • Identify Impurities: Look for any unassigned peaks. Integrate these peaks relative to a known peak of the main compound to estimate the level of impurity.

Protocol 2: High-Resolution Purity Assessment by UPLC-MS

Objective: To obtain a precise quantification of the compound's purity and to identify the mass of any impurities.

Rationale: UPLC provides higher resolution and faster analysis times compared to traditional HPLC. Coupling it with a mass spectrometer allows for the simultaneous determination of the retention time and mass-to-charge ratio of the main peak and any impurities, aiding in their identification.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) for analysis.

  • Instrumentation & Conditions:

    • UPLC System: A standard UPLC system with a PDA/UV detector.

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might be 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm and 254 nm.

    • MS Detector: An ESI-positive mode mass spectrometer scanning a relevant mass range (e.g., m/z 100-500).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Examine the mass spectrum corresponding to the main peak to confirm the [M+H]⁺ ion.

    • Examine the mass spectra of any impurity peaks to hypothesize their structures (e.g., de-Boc-ylated compound, starting material carryover).

Visualizing the Workflow

A systematic approach to CoA validation is crucial. The following workflow outlines the decision-making process from receiving the compound to accepting it for use in synthesis.

CoA_Validation_Workflow cluster_0 Initial Receipt & Documentation cluster_1 In-House Verification cluster_2 Decision A Receive Compound & Supplier CoA B Review CoA Specifications (Identity, Purity, Appearance) A->B C Perform ¹H NMR Analysis B->C D Perform UPLC-MS Purity Analysis C->D E Perform Karl Fischer (if reaction is moisture sensitive) D->E F Does In-House Data Match CoA? E->F G ACCEPT Batch for Synthesis F->G Yes H REJECT Batch Contact Supplier F->H No

Safety Operating Guide

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

The core principle of this guide is to treat this compound as a hazardous waste unless definitively proven otherwise by a certified analysis. This approach ensures the highest level of safety for laboratory personnel and the environment.

Hazard Identification and Chemical Profile

Understanding the potential hazards of a chemical is the first step in its safe management. Based on data from analogous compounds—those sharing the piperazine and tert-butyl carboxylate moieties—we can infer the likely hazard profile of this compound.

Analogous Compound Data:

  • tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It may also cause serious eye damage.[3][4]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

The presence of the difluoroethyl group may introduce additional toxicological properties, including the potential for the release of hydrogen fluoride upon decomposition (e.g., through incineration). Therefore, a cautious approach is warranted.

Summary of Chemical and Hazard Information:

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 1225380-87-9[6]
Molecular Formula C₁₁H₂₀F₂N₂O₂Inferred
Potential Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Potentially harmful if swallowed.Inferred from analogs[1][2][3][5]
Incompatible Materials Strong oxidizing agents.[2]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use.

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional policies and local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA)[7] and the Occupational Safety and Health Administration (OSHA)[8][9].

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Work in Fume Hood A->B C 3. Characterize as Hazardous Waste B->C D 4. Select a Compatible, Sealable Container C->D E 5. Label Container 'Hazardous Waste' D->E F 6. Add Chemical Name & Hazard Pictograms E->F G 7. Segregate from Incompatible Materials F->G H 8. Store in Satellite Accumulation Area G->H I 9. Arrange for Pickup by EH&S or Licensed Vendor H->I

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal:

  • Waste Characterization:

    • Treat all quantities of this compound, including unused pure compound, contaminated materials (e.g., weigh paper, gloves), and solutions containing it, as hazardous waste. This is a critical step in ensuring compliance with EPA regulations.[10]

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11]

    • Include appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Waste Accumulation and Segregation:

    • Keep the hazardous waste container closed at all times except when adding waste.[12]

    • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory. This area should be under the control of the laboratory personnel.[13]

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[2]

  • Final Disposal:

    • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain or in the regular trash.[12] This is illegal and poses a significant threat to the environment.

    • Complete a hazardous waste manifest form as required for tracking the waste from its point of generation to its final treatment facility.[14][15]

Regulatory Framework

The handling and disposal of laboratory chemicals are governed by federal and state regulations.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers.[8][9][16]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave" to protect human health and the environment.[7]

By following the procedures outlined in this guide, you ensure compliance with these regulations and contribute to a safe and responsible laboratory environment.

References

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, a fluorinated derivative of the versatile piperazine scaffold, holds significant promise. The introduction of the difluoroethyl moiety can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. However, this structural modification also introduces specific handling and safety considerations that demand a thorough and proactive approach to laboratory safety.

This guide provides essential, immediate safety and logistical information for handling this compound. By moving beyond a simple checklist and delving into the causality behind each safety recommendation, we aim to build a deep-seated culture of safety and trust in your laboratory operations.

Hazard Assessment: A Synthesis of Structural Analogs and Functional Group Toxicology

The Piperazine Carboxylate Core: Safety data for analogous piperazine derivatives consistently indicate the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

The 2,2-Difluoroethyl Moiety: A Closer Look at a "Tox-Alert"

The presence of a 2,2-difluoroethyl group attached to a nitrogen atom is a significant toxicological flag. Metabolism of molecules containing N-2-fluoroethyl substituents can lead to the release of fluoroacetate.[1] Fluoroacetate is a highly toxic metabolite that can inhibit the aconitase enzyme, thereby disrupting the citric acid cycle.[1] This mechanism of toxicity underscores the need for stringent containment measures to prevent exposure.

Furthermore, while the carbon-fluorine bond is strong, fluorinated organic compounds can decompose under thermal stress (e.g., in a fire or during certain chemical reactions) to release hazardous substances, including hydrogen fluoride (HF). HF is a highly corrosive and toxic gas.

Based on this composite analysis, we must handle this compound with a high degree of caution, assuming it to be a skin, eye, and respiratory irritant with the potential for severe toxicity upon absorption or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. For prolonged handling or in case of a spill, consider a more robust glove such as butyl rubber.Protects against skin contact. Double-gloving provides an extra layer of protection against tears and permeation. Butyl gloves offer excellent resistance to a wide range of chemicals, including many organic compounds.[2]
Eye Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.Protects the eyes from splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. For larger scale operations, a chemically resistant apron or suit may be necessary.Protects the skin and personal clothing from contamination. Flame-resistant material is a prudent precaution given the organic nature of the compound.
Respiratory Protection Work should be conducted in a certified chemical fume hood. For situations with a potential for aerosol generation or in the event of a spill, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is recommended.A fume hood is the primary engineering control to prevent inhalation of vapors or dust. The addition of an acid gas cartridge is a precaution against potential decomposition products like HF.[3][4]
Glove Selection Logic

The choice of glove material is critical. While nitrile gloves offer good general protection for incidental contact, their breakthrough times can vary for specific organic compounds. For tasks involving significant contact or immersion, a more resistant glove is necessary. Always inspect gloves for any signs of degradation or perforation before and during use.

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed and clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.

Handling and Weighing
  • All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust particles.

  • Use dedicated spatulas and weighing boats.

  • Clean any residual powder from surfaces immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste. Do not dry sweep, as this can generate dust.

In-Reaction Procedures
  • Set up reactions in a clean and organized fume hood.

  • Ensure all glassware is free of cracks and is appropriately clamped.

  • Maintain a controlled reaction temperature to prevent thermal decomposition.

  • Be mindful of potential pressure build-up in closed systems.

Emergency Procedures: Preparedness is Key

Spill Response

For a small spill (contained within the fume hood):

  • Alert colleagues in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully scoop the absorbent material into a designated hazardous waste container.

  • Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For a large spill (outside of the fume hood):

  • Evacuate the immediate area and alert others.

  • If safe to do so, close the doors to the laboratory to contain the spill.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and any associated contaminated materials is crucial to protect both human health and the environment.

  • Solid Waste: Collect all solid waste, including residual compound, contaminated gloves, paper towels, and weighing boats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Halogenated organic waste should be collected in a dedicated, labeled container.[5] Do not mix with non-halogenated waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Always follow your institution's and local regulations for hazardous waste disposal. When in doubt, consult your EHS department.

Visualizing the Workflow

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling the Compound AssessQuantity Small or Large Quantity? Start->AssessQuantity AssessRisk Risk of Splash or Aerosol? AssessQuantity->AssessRisk Large Quantity Gloves Double Nitrile Gloves AssessQuantity->Gloves Always Goggles Safety Goggles AssessQuantity->Goggles Always LabCoat Lab Coat AssessQuantity->LabCoat Always FumeHood Fume Hood AssessQuantity->FumeHood Always FaceShield Add Face Shield AssessRisk->FaceShield Yes Respirator Consider Respirator (Organic Vapor/Acid Gas) AssessRisk->Respirator Yes

Caption: A decision-making workflow for selecting appropriate PPE.

Emergency Spill Response Logic

Spill_Response Spill Spill Occurs AssessSize Assess Spill Size Spill->AssessSize SmallSpill Small Spill (in fume hood) AssessSize->SmallSpill Small LargeSpill Large Spill (outside fume hood) AssessSize->LargeSpill Large AlertColleagues Alert Colleagues SmallSpill->AlertColleagues Evacuate Evacuate Area LargeSpill->Evacuate DonPPE Don Full PPE AlertColleagues->DonPPE Absorb Absorb with Inert Material DonPPE->Absorb CollectWaste Collect as Hazardous Waste Absorb->CollectWaste Decontaminate Decontaminate Area CollectWaste->Decontaminate AlertEHS Contact EHS Evacuate->AlertEHS Isolate Isolate the Area AlertEHS->Isolate

Caption: A logical flow for responding to a chemical spill.

References

  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Vámos, J., et al. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]

  • Various Authors. (2023). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. ResearchGate. Retrieved from [Link]

  • ECHA. (n.d.). Piperazine - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

  • Xiong, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. Retrieved from [Link]

  • NIOSH. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. National Institutes of Health. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate. Retrieved from [Link]

  • University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • NIOSH. (1998). NIOSH Policy Statement. 3M. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • University of Florida EHS. (n.d.). Laboratory Waste. Retrieved from [Link]

  • Parcil Safety. (n.d.). NIOSH vs CE Standards | Respirator Certification Guide. Retrieved from [Link]

  • ECHA. (n.d.). Piperidine - Substance Information. European Chemicals Agency. Retrieved from [Link]

  • University of Florida EHS. (n.d.). Laboratory Waste. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoroethanamine. National Institutes of Health. Retrieved from [Link]

  • O'Hagan, D., et al. (2012). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. PubMed Central. Retrieved from [Link]

  • OSHA. (n.d.). Guidance For Hazard Determination. Occupational Safety and Health Administration. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.